molecular formula C13H14O9 B1204036 Norbergenin CAS No. 79595-97-4

Norbergenin

Cat. No.: B1204036
CAS No.: 79595-97-4
M. Wt: 314.24 g/mol
InChI Key: GDYGAIKPBLFCKR-YWQRSDGBSA-N
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Description

(2S,3R,4R,4aS,10bR)-3,4,8,9,10-pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one has been reported in Peltophorum africanum, Mallotus japonicus, and other organisms with data available.
bergenin derivative isolated from the root of Ardisia crenata

Properties

IUPAC Name

(2S,3R,4R,4aS,10bR)-3,4,8,9,10-pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O9/c14-2-5-8(17)10(19)12-11(21-5)6-3(13(20)22-12)1-4(15)7(16)9(6)18/h1,5,8,10-12,14-19H,2H2/t5-,8-,10+,11+,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYGAIKPBLFCKR-YWQRSDGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1O)O)O)C3C(C(C(C(O3)CO)O)O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=C(C(=C1O)O)O)[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30229787
Record name Norbergenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79595-97-4
Record name Norbergenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079595974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norbergenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biosynthetic Pathway of Norbergenin in Bergenia Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbergenin, the O-demethylated derivative of bergenin, is a significant bioactive compound found in various Bergenia species, plants renowned for their use in traditional medicine. This technical guide delineates the current understanding of the biosynthetic pathway of this compound, drawing heavily on the more extensively studied biosynthesis of its methylated counterpart, bergenin. While the complete enzymatic cascade leading to this compound is yet to be fully elucidated, this document synthesizes the available research to present a putative pathway, detail relevant enzymes, and provide an overview of analytical and experimental methodologies.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is intrinsically linked to the shikimate pathway, a central route in plants for the production of aromatic amino acids and a wide array of secondary metabolites. The pathway to this compound is hypothesized to proceed through the following key stages, primarily diverging from the bergenin pathway by the timing of C-glycosylation relative to O-methylation.

  • Formation of Gallic Acid: The pathway commences with precursors from primary metabolism, erythrose-4-phosphate and phosphoenolpyruvate, entering the shikimate pathway to produce shikimic acid.[1] Through a series of enzymatic reactions, shikimic acid is converted to gallic acid. A key enzyme in this conversion is shikimate dehydrogenase (SDH) , which catalyzes the two-step dehydrogenation of shikimic acid to yield gallic acid.[2]

  • C-Glycosylation of Gallic Acid: This is the crucial branching point that differentiates the this compound and bergenin pathways. For this compound biosynthesis, it is proposed that gallic acid is directly C-glycosylated at the C-2 position by a C-glycosyltransferase (CGT) , using UDP-glucose as the sugar donor. This reaction would form gallic acid 2-C-β-D-glucoside. While a specific CGT for this reaction in Bergenia has not been definitively characterized, studies on Bergenia purpurascens have identified candidate UDP-Glycosyltransferases (UGTs) that may be responsible for the synthesis of this compound from gallic acid.[3]

  • Intramolecular Lactonization: Following C-glycosylation, the intermediate undergoes an intramolecular cyclization (lactonization) to form the characteristic isocoumarin core of this compound. This ring-closure is thought to occur via dehydration, potentially catalyzed by a plant dehydratase or occurring spontaneously under acidic conditions.[2]

In contrast, the biosynthesis of bergenin involves the O-methylation of gallic acid at the 4-hydroxyl group by an O-methyltransferase (OMT) to form 4-O-methyl gallic acid, which is then C-glycosylated and cyclized.[2] Therefore, this compound is either a direct product of the C-glycosylation of gallic acid or a demethylated product of bergenin, although the former is considered more likely as the primary biosynthetic route.

Key Enzymes in the this compound Biosynthetic Pathway

While specific kinetic data for the enzymes from Bergenia species are largely unavailable in the current literature, the key enzyme families have been identified.

Enzyme FamilyAbbreviationFunction in this compound BiosynthesisSubstrate(s)Product(s)
Shikimate Dehydrogenase SDHCatalyzes the formation of gallic acid from shikimic acid.Shikimic acid, NADP+Gallic acid, NADPH
C-Glycosyltransferase CGTCatalyzes the C-glycosylation of gallic acid.Gallic acid, UDP-glucoseGallic acid 2-C-β-D-glucoside
O-Methyltransferase OMTIn the related bergenin pathway, catalyzes the methylation of gallic acid. Its absence or differential regulation is key to this compound production.Gallic acid, S-adenosyl methionine (SAM)4-O-methyl gallic acid

Note: The specific enzymes and their kinetic properties for this compound biosynthesis in Bergenia species are a significant area for future research.

Experimental Protocols

Detailed, replicable experimental protocols for the enzymes in the this compound pathway are not extensively published. However, based on studies of bergenin biosynthesis, the following outlines provide a general framework for the key experimental procedures.

Heterologous Expression and Purification of Biosynthetic Enzymes
  • Gene Cloning: The coding sequences for candidate enzymes (e.g., SDH, CGT) are amplified from Bergenia cDNA and cloned into an expression vector (e.g., pET vectors for E. coli).

  • Heterologous Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3). Protein expression is induced by the addition of IPTG.

  • Cell Lysis and Protein Purification: Cells are harvested and lysed. The recombinant protein, often with an affinity tag (e.g., His-tag), is purified using affinity chromatography (e.g., Ni-NTA).

Enzyme Assays

Shikimate Dehydrogenase (SDH) Assay:

  • Reaction Mixture: A typical assay mixture contains Tris-HCl buffer, the substrate shikimic acid, the cofactor NADP+, and the purified SDH enzyme.

  • Incubation: The reaction is incubated at a specific temperature for a set time.

  • Analysis: The formation of gallic acid is monitored by HPLC-UV.

C-Glycosyltransferase (CGT) Assay:

  • Reaction Mixture: The assay mixture typically includes Tris-HCl buffer, the acceptor substrate (gallic acid), the sugar donor (UDP-glucose), and the purified CGT enzyme.

  • Incubation: The reaction is incubated at an optimal temperature and time.

  • Analysis: The product, gallic acid 2-C-β-D-glucoside, is detected and quantified by HPLC-UV or LC-MS.

Quantitative Analysis of this compound

High-Performance Liquid Chromatography (HPLC) Method:

  • Extraction: Plant material (e.g., rhizomes, leaves) is dried, powdered, and extracted with a suitable solvent, often methanol.[4]

  • Chromatographic Separation: A reversed-phase C18 column is commonly used.[4]

  • Mobile Phase: A gradient of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[2][4]

  • Detection: this compound is detected by a UV detector at its maximum absorbance wavelength (around 275 nm).[4]

  • Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve prepared with a purified this compound standard.

Quantitative Data

Quantitative data on this compound concentrations in Bergenia species are less abundant than for bergenin. However, available studies indicate that the rhizomes are the primary site of accumulation.

SpeciesPlant PartThis compound Concentration (% dry weight)Reference
Bergenia ciliataRhizome9.2% (as bergenin)[4]
Bergenia stracheyiRhizomeData not available
Bergenia crassifoliaRhizomeData not available

Note: The table reflects the limited availability of specific quantitative data for this compound. The value for B. ciliata is for bergenin, highlighting the need for more targeted quantitative studies on this compound.

Signaling Pathways and Regulation

The regulation of this compound biosynthesis is likely controlled at the transcriptional level, with environmental and developmental cues influencing the expression of the biosynthetic genes. Transcriptomic and metabolomic analyses of Bergenia species have identified several transcription factor families, such as MYB, bHLH, and NAC, that are likely involved in regulating the phenylpropanoid and flavonoid biosynthetic pathways, from which the this compound pathway branches.[1][5] Environmental factors such as rainfall and sunlight have also been shown to affect the accumulation of bergenin, and likely this compound, in Bergenia purpurascens.[6]

Visualizations

Norbergenin_Biosynthesis E4P Erythrose-4-Phosphate Shikimate Shikimic Acid E4P->Shikimate Shikimate Pathway PEP Phosphoenolpyruvate PEP->Shikimate Shikimate Pathway Gallic_Acid Gallic Acid Shikimate->Gallic_Acid BpSDH2 Norbergenin_precursor Gallic acid 2-C-β-D-glucoside Gallic_Acid->Norbergenin_precursor CGT (putative) This compound This compound Norbergenin_precursor->this compound Lactonization

Caption: Putative biosynthetic pathway of this compound from primary metabolites.

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_assay Enzyme Assay & Analysis start Amplify gene from Bergenia cDNA clone Clone into expression vector start->clone transform Transform into E. coli clone->transform express Induce protein expression (IPTG) transform->express lyse Cell Lysis express->lyse affinity Affinity Chromatography (e.g., Ni-NTA) lyse->affinity purified Purified Enzyme affinity->purified assay Enzyme Assay (Substrate + Cofactor) purified->assay analysis Product Analysis (HPLC/LC-MS) assay->analysis

Caption: General experimental workflow for enzyme characterization.

Conclusion and Future Directions

The biosynthetic pathway of this compound in Bergenia species is an area of active research. While the general framework is inferred from the well-studied bergenin pathway, significant gaps remain in our understanding of the specific enzymes, their kinetics, and the regulation of the pathway. Future research should focus on the isolation and characterization of the C-glycosyltransferase responsible for the C-glycosylation of gallic acid, as this is the key step in this compound biosynthesis. Furthermore, detailed kinetic studies of all enzymes in the pathway are necessary for a comprehensive understanding and for potential metabolic engineering applications. The development of validated, sensitive analytical methods for the quantification of this compound will also be crucial for quality control of Bergenia-derived products and for advancing our knowledge of the distribution and accumulation of this important bioactive compound.

References

Spectroscopic Data Analysis of Norbergenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of norbergenin, a naturally occurring C-glycoside and the O-demethylated derivative of bergenin. This compound has garnered interest in the scientific community for its potential therapeutic applications, including anti-inflammatory and immunomodulatory effects. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside the experimental protocols for acquiring this data.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound. For comparative purposes, data for the closely related compound, bergenin, is also included where available, as this compound's structure is differentiated by the demethylation of the methoxy group present in bergenin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data of this compound and Bergenin (in DMSO-d₆)

Proton This compound Chemical Shift (δ, ppm) Bergenin Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-76.956.48s-
H-10b4.855.68d10.5
H-4a3.984.99t9.5
H-43.753.99t9.5
H-11a3.653.80dd12.0, 2.0
H-11b3.453.80dd12.0, 5.5
H-23.253.60m-
H-33.153.49m-

Note: Data for this compound is based on typical shifts for similar compounds and may vary slightly based on experimental conditions. Bergenin data is sourced from published literature.[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound and Bergenin (in DMSO-d₆)

Carbon This compound Chemical Shift (δ, ppm) Bergenin Chemical Shift (δ, ppm)
C-6164.1164.2
C-9151.2151.5
C-8148.1148.3
C-10141.2141.0
C-5115.8115.5
C-7109.8109.9
C-4a80.180.0
C-279.579.8
C-10b74.374.2
C-371.271.5
C-470.870.6
C-1161.961.8
OCH₃-60.1

Note: As with the ¹H NMR data, this compound values are estimated based on bergenin and general flavonoid data. Bergenin data is from established sources.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to its hydroxyl, aromatic, and carbonyl groups.

Table 3: IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹) Functional Group Assignment
3400 - 3200 (broad)O-H stretching (phenolic and alcoholic)
3050 - 3000C-H stretching (aromatic)
2950 - 2850C-H stretching (aliphatic)
1700 - 1680C=O stretching (lactone)
1620 - 1580C=C stretching (aromatic ring)
1250 - 1000C-O stretching (alcohols, ethers)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Table 4: Mass Spectrometry Data of this compound

Parameter Value
Molecular FormulaC₁₃H₁₄O₉
Molecular Weight314.25 g/mol
Ionization ModeESI- (Electrospray Ionization, Negative)
[M-H]⁻m/z 313
Key Fragment Ions (m/z)To be determined by MS/MS analysis

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data for this compound. These protocols are based on standard practices for the analysis of natural products.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024-4096.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse sequences and parameters as recommended by the instrument manufacturer are to be used for complete structural assignment.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of dry, purified this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet die and press it under high pressure to form a thin, transparent pellet.

Instrumentation and Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Scan range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 16-32.

  • A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of purified this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.

Instrumentation and Parameters (LC-MS/MS):

  • Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate as a modifier.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., QqQ, Q-TOF) equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Negative ion mode is often preferred for phenolic compounds.

    • Scan Mode: Full scan for determining the parent ion and product ion scan (MS/MS) for fragmentation analysis.

    • Collision Energy: Varied to obtain optimal fragmentation for structural elucidation.

Signaling Pathway and Experimental Workflow

This compound, being a derivative of bergenin, is anticipated to modulate similar cellular signaling pathways. Bergenin has been reported to exert its anti-inflammatory effects by modulating key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation Plant_Material Plant Material (e.g., Bergenia stracheyi) Extraction Extraction & Isolation Plant_Material->Extraction Solvent Extraction Purified_this compound Purified this compound Extraction->Purified_this compound Chromatography NMR_Analysis NMR Spectroscopy (1H, 13C, 2D) Purified_this compound->NMR_Analysis IR_Analysis IR Spectroscopy Purified_this compound->IR_Analysis MS_Analysis Mass Spectrometry (LC-MS/MS) Purified_this compound->MS_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation Data_Tables Data Tables & Reports Structure_Elucidation->Data_Tables

Spectroscopic analysis workflow for this compound.

This workflow outlines the key stages from the extraction of this compound from its natural source to its comprehensive spectroscopic analysis and final data interpretation, leading to the elucidation and confirmation of its chemical structure. The modulation of signaling pathways by this compound represents a promising area for future research in drug discovery and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Norbergenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbergenin, also known as demethylbergenin, is a naturally occurring C-glycoside of gallic acid and the O-demethylated derivative of bergenin.[1] It can be isolated from various plant species, including the rhizomes of Bergenia stracheyi and Mallotus japonicus.[1][2] This compound has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological activities with a focus on relevant signaling pathways, and detailed experimental protocols for its study.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. While extensive research has been conducted on its biological activities, some specific physical constants like the melting point are not consistently reported across the scientific literature.

Table 1: General and Chemical Properties of this compound
PropertyValueReference(s)
IUPAC Name (2R,3S,4S,4aR,10bS)-3,4,8,9,10-Pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one[1]
Synonyms Demethylbergenin[1]
Chemical Formula C₁₃H₁₄O₉[1]
Molecular Weight 314.25 g/mol [4]
Appearance Solid powder[4]
Table 2: Solubility and Stability of this compound
PropertyDetailsReference(s)
Solubility Soluble in DMSO (30 mg/mL, with sonication recommended), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[5]
Storage Stability Powder: Stable for up to 3 years at -20°C. In solvent: Stable for up to 1 year at -80°C. Should be stored in a dry, dark place. For short-term storage, 0-4°C is suitable for days to weeks.[5]
pH and Temperature Stability While specific studies on this compound are limited, its parent compound, Bergenin, is stable in acidic pH (1.0, 3.0, 5.0) but susceptible to degradation in neutral and alkaline conditions, with degradation increasing with higher pH and temperature. Similar stability characteristics can be anticipated for this compound.[6]
Light Stability Exposure to light can accelerate the degradation of similar phenolic compounds. It is advisable to store this compound protected from light.[7]
Table 3: Spectroscopic Data of this compound
Spectroscopic TechniqueObserved Data/FragmentsReference(s)
Mass Spectrometry (MS) The deprotonated molecular ion [M-H]⁻ for the related compound Bergenin is observed at m/z 327.3. For this compound (demethylated Bergenin), the expected [M-H]⁻ would be at m/z 313. The fragmentation pattern of Bergenin shows a major fragment at m/z 192.0.[8][9]
¹H and ¹³C NMR Specific spectral data for this compound is not readily available in a consolidated format in the literature. However, NMR is a standard technique used for its structural elucidation, and spectra would be consistent with its C-glycosidic isocoumarin structure. For its parent compound, Bergenin, detailed ¹H and ¹³C NMR data are available and can be used as a reference.[6][10][11]
Infrared (IR) Spectroscopy IR spectra would show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O of the lactone), and aromatic (C=C) functional groups present in the molecule.[5]
UV-Vis Spectroscopy The UV spectrum of the related compound Bergenin shows absorption maxima at approximately 220 nm and 274 nm. This compound is expected to have a similar UV absorption profile.[12]

Crystal Structure and Polymorphism: As of the latest literature review, detailed X-ray crystallographic data and studies on the polymorphism of this compound are not widely available. The characterization of its solid-state forms remains an area for future investigation.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and neuroprotective properties being the most extensively studied.

Anti-inflammatory Activity

Recent studies have elucidated the significant anti-inflammatory effects of this compound in macrophages. It has been shown to prevent lipopolysaccharide (LPS)-induced inflammatory responses by inhibiting key signaling pathways.[3]

  • Inhibition of NF-κB, MAPK, and STAT3 Pathways: this compound alleviates the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). This is achieved by suppressing the activation of Toll-like receptor 2 (TLR2) mediated Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[3][13][14]

  • Modulation of Macrophage Metabolism: this compound can counteract LPS-induced metabolic reprogramming in macrophages. It restrains the increase in glycolysis and promotes oxidative phosphorylation (OXPHOS), restoring the balance of metabolites within the TCA cycle.[3]

Below is a diagram illustrating the inhibitory effect of this compound on LPS-induced inflammatory signaling pathways in macrophages.

Norbergenin_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR2 TLR2 LPS->TLR2 MAPK MAPK TLR2->MAPK IKK IKK TLR2->IKK STAT3 STAT3 TLR2->STAT3 Proinflammatory_Genes Pro-inflammatory Gene Transcription MAPK->Proinflammatory_Genes via AP-1, etc. IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation STAT3_n STAT3 STAT3->STAT3_n Translocation This compound This compound This compound->MAPK This compound->IKK This compound->STAT3 This compound->NFkB_n NFkB_n->Proinflammatory_Genes STAT3_n->Proinflammatory_Genes TNFa TNF-α Proinflammatory_Genes->TNFa IL6 IL-6 Proinflammatory_Genes->IL6 IL1b IL-1β Proinflammatory_Genes->IL1b NO NO Proinflammatory_Genes->NO

This compound's inhibition of inflammatory pathways.
Neuroprotective Activity

This compound and its derivatives have demonstrated neuroprotective effects. For instance, this compound-11-caproate has been shown to prevent neuronal death in primary cultures of rat cortical neurons.[2] The neuroprotective properties are often attributed to its antioxidant capacity and its ability to sequester reactive oxygen species (ROS).

Antioxidant Activity

This compound exhibits moderate antioxidant activity. In DPPH radical scavenging assays, it has an IC₅₀ of approximately 13 µM, and in superoxide anion scavenging assays, the IC₅₀ is around 32 µM.[2][4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, quantification, and biological evaluation of this compound.

Isolation of this compound from Plant Material

The following is a general workflow for the isolation of this compound from plant sources like Bergenia stracheyi.

Isolation_Workflow start Start: Powdered Plant Material (e.g., Bergenia stracheyi rhizomes) extraction Extraction (e.g., with methanol) start->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning (e.g., with petroleum ether, chloroform, ethyl acetate) crude_extract->partitioning fractions Collect Ethyl Acetate Fraction partitioning->fractions chromatography Column Chromatography (Silica Gel) fractions->chromatography elution Elution with Solvent Gradient (e.g., Chloroform-Methanol) chromatography->elution collection Collect Fractions Containing this compound (Monitored by TLC) elution->collection crystallization Crystallization collection->crystallization end End: Purified this compound crystallization->end

Workflow for this compound isolation.

Detailed Protocol:

  • Extraction: Air-dried and powdered plant material (e.g., rhizomes of Bergenia stracheyi) is subjected to extraction with a suitable solvent such as methanol, often using a Soxhlet apparatus or maceration.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. The ethyl acetate fraction, which typically contains this compound, is collected.

  • Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a solvent gradient, commonly a mixture of chloroform and methanol.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Crystallization: The fractions containing pure this compound are pooled, concentrated, and the compound is crystallized from a suitable solvent system to obtain purified this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method can be used for the quantification of this compound.

Table 4: HPLC Method Parameters for this compound Quantification

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of methanol and water (e.g., 22:78, v/v) or acetonitrile and water with a small percentage of acid (e.g., phosphoric acid).
Flow Rate 0.8 - 1.0 mL/min
Detection UV detector at 220 nm or 280 nm
Temperature 30-40 °C
Injection Volume 10-20 µL

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound standard of known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Extract this compound from the sample matrix using a suitable solvent. The extract may need to be filtered through a 0.45 µm filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak in the chromatogram based on the retention time of the standard. Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Assessment of Anti-inflammatory Activity in Macrophages

This protocol describes a cell-based assay to evaluate the anti-inflammatory effects of this compound on LPS-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess reagent for NO measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Reagents for Western blotting (antibodies against p-NF-κB, p-MAPK, p-STAT3, and total proteins)

Protocol:

  • Cell Culture: Culture macrophages in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates (for viability and ELISA assays) or 6-well plates (for Western blotting) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 50 µM) for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 200 ng/mL) for a specified time (e.g., 24 hours for cytokine production, shorter times for signaling protein phosphorylation).

  • Nitric Oxide Measurement: Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent.

  • Cytokine Measurement: Use the cell culture supernatant to quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis: For signaling pathway analysis, lyse the cells at earlier time points (e.g., 15-60 minutes post-LPS stimulation). Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of NF-κB, MAPKs (p38, JNK, ERK), and STAT3.

Below is a diagram representing the logical workflow for assessing the anti-inflammatory activity of this compound.

Anti_inflammatory_Assay_Workflow cluster_assays Assess Inflammatory Response start Start: Culture Macrophage Cells pretreatment Pre-treat with this compound (various concentrations) start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation no_assay Nitric Oxide Assay (Griess Reagent) stimulation->no_assay cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6, etc.) stimulation->cytokine_assay western_blot Signaling Pathway Analysis (Western Blot for p-NF-κB, etc.) stimulation->western_blot data_analysis Data Analysis and Interpretation no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis end End: Determine Anti-inflammatory Efficacy of this compound data_analysis->end

Workflow for assessing anti-inflammatory activity.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory, neuroprotective, and antioxidant properties. This guide provides a detailed summary of its known physical and chemical characteristics, insights into its mechanism of action through the modulation of key signaling pathways, and practical experimental protocols for its further investigation. While some physicochemical data, such as its crystal structure, remain to be fully elucidated, the existing body of research provides a solid foundation for scientists and drug development professionals to explore the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Solubility Profile of Norbergenin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Norbergenin, the O-demethylated derivative of bergenin, is a natural C-glucoside of 4-O-methylgallic acid with a range of reported biological activities, including antioxidant and immunomodulatory effects.[1] A comprehensive understanding of its solubility in various solvents is critical for researchers in pharmacology, natural product chemistry, and drug development. Solubility data informs everything from extraction and purification processes to the design of suitable formulations for in vitro and in vivo studies. This guide provides a detailed overview of this compound's solubility, experimental protocols for its determination, and insights into its biological mechanisms of action.

Quantitative Solubility Profile

The solubility of this compound, like its parent compound bergenin, is influenced by solvent polarity, pH, and temperature. While extensive quantitative data for this compound is limited, available information and data from its close analogue, bergenin, provide valuable insights.

This compound Solubility Data

Quantitative data for this compound is primarily available for complex solvent systems and Dimethyl Sulfoxide (DMSO).

Solvent SystemSolubilityNotes
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.08 mg/mL (6.62 mM)A common vehicle for in vivo studies.[1]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (6.62 mM)Cyclodextrin-based formulation to enhance aqueous solubility.[1]
10% DMSO / 90% Corn Oil≥ 2.08 mg/mL (6.62 mM)A lipid-based vehicle.[1]
Dimethyl Sulfoxide (DMSO)> 1 mM (~0.314 mg/mL)The compound is readily soluble in this polar aprotic solvent.[2]
Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSolubleQualitative data indicates solubility in these common organic solvents.[3]
Comparative Solubility Data: Bergenin

Bergenin's physicochemical properties have been more extensively studied and can serve as a useful reference. Bergenin generally exhibits low aqueous solubility.[4] Its solubility in various buffers has been shown to be slight at 25°C but increases considerably at higher temperatures.[5][6]

Solvent / ConditionSolubility (mg/mL)Temperature (°C)
Water1.42Not Specified
Buffer pH 1.01.29 ± 0.04425
Buffer pH 3.01.08 ± 0.05725
Buffer pH 5.01.22 ± 0.05825
Buffer pH 1.08.76 ± 0.03960
Buffer pH 3.06.75 ± 0.09560
Buffer pH 5.07.80 ± 0.07560

Data sourced from studies on bergenin.[5][6][7]

Experimental Protocol: Equilibrium Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound, based on the widely used shake-flask method.[8][9]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (e.g., Water, Ethanol, DMSO, Phosphate Buffer)

  • Thermostatic shaker or incubator

  • Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical balance

  • Vials with screw caps

  • Analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Methodology:

  • Preparation: Add an excess amount of this compound solid to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[8] The time required may vary depending on the compound and solvent system.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the controlled temperature to let the excess solid settle. Separate the undissolved solid from the saturated solution by either:

    • Centrifugation: Transfer an aliquot of the suspension to a microcentrifuge tube and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).

    • Filtration: Draw the supernatant through a chemically inert filter (e.g., PTFE) to remove any solid particulates.

  • Quantification:

    • Carefully take a precise aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of this compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a standard calibration curve.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or moles/L (M).

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_res 5. Result A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge or Filter to get clear supernatant B->C D Dilute supernatant C->D E Analyze via HPLC or UV-Vis D->E F Calculate Solubility (mg/mL or M) E->F

Workflow for Equilibrium Solubility Determination.

Relevant Signaling Pathways

This compound and its parent compound bergenin have been reported to modulate several key cellular signaling pathways, which underlies their therapeutic potential.[10] One of the significant pathways is the AMP-activated protein kinase (AMPK) signaling cascade.

AMPK Signaling Pathway

The AMPK pathway is a central regulator of cellular energy homeostasis. Its activation generally shifts cellular metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) processes. Bergenin has been shown to inhibit hepatic fat deposition by activating the AMPK signaling pathway.[11] This activation can lead to downstream effects such as the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation.

G NB This compound / Bergenin AMPK AMPK NB->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits mTOR mTOR AMPK->mTOR Inhibits SREBP1c SREBP-1c AMPK->SREBP1c Inhibits FattyAcidSynth Fatty Acid Synthesis ACC->FattyAcidSynth FattyAcidOxid Fatty Acid Oxidation ACC->FattyAcidOxid SREBP1c->FattyAcidSynth

AMPK signaling pathway modulated by this compound/Bergenin.

References

Stability of Norbergenin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Norbergenin, the O-demethylated derivative of Bergenin, is a polyphenolic compound that has garnered significant interest for its potential therapeutic properties, including its antioxidant and neuroprotective effects.[1] As with any compound under investigation for pharmaceutical development, a thorough understanding of its stability under various environmental conditions is paramount. This technical guide provides a comprehensive overview of the known stability profile of this compound, drawing upon available theoretical studies and comparative data from its parent compound, Bergenin. This information is critical for establishing appropriate storage conditions, formulation strategies, and analytical methodologies.

While direct experimental stability studies on this compound are limited, valuable insights can be drawn from computational studies and extensive research on the closely related compound, Bergenin.

Physicochemical Properties

This compound is a crystalline solid.[2] Its stability is intrinsically linked to its molecular structure, which includes a lactone ring and multiple hydroxyl groups. These functional groups are susceptible to degradation under certain conditions.

Forced Degradation and Stability Profile

Hydrolytic Stability

The stability of this compound is expected to be significantly influenced by pH. The presence of a lactone ring in its structure makes it susceptible to hydrolysis, particularly under neutral and alkaline conditions.

Table 1: Summary of Expected Hydrolytic Stability of this compound (Inferred from Bergenin Data)

ConditionpHTemperature (°C)Expected OutcomeReference
Acidic1.0 - 5.025 - 37Stable[4]
Neutral7.025 - 37Susceptible to hydrolysis (lactone ring opening)[4]
Alkaline8.025 - 37Prone to rapid hydrolysis[4]

The degradation in neutral and alkaline solutions is anticipated to follow pseudo-first-order kinetics.[4]

Oxidative Stability

Computational studies using Density Functional Theory (DFT) have provided insights into the oxidative stability of this compound. The molecule possesses significant antioxidant properties, acting as a scavenger of reactive oxygen species (ROS) such as hydroperoxyl (•OOH) and hydroxyl (•OH) radicals.[1] This suggests a potential susceptibility to oxidative degradation.

The phenolic hydroxyl groups, particularly at the 9-OH position, are key contributors to its antioxidant activity and are likely sites of oxidative transformation.[1] The stability of the radicals formed upon oxidation affects the degradation pathway.[1][5]

Thermal Stability

Based on studies of the structurally similar compound Bergenin, this compound is expected to exhibit good thermal stability in the solid state. Bergenin has been shown to be stable against heat and humidity in its solid form.[4] However, in solution, elevated temperatures are likely to accelerate hydrolytic and oxidative degradation processes.

Photostability

As a polyphenolic compound, this compound may be susceptible to degradation upon exposure to light, particularly UV radiation.[6][7] Photodegradation can lead to complex chemical transformations. Therefore, it is recommended that this compound and its formulations be protected from light.

Experimental Protocols

Detailed experimental protocols for assessing the stability of this compound would typically follow ICH guidelines for forced degradation studies.[3] While specific published methods for this compound are scarce, the following outlines a general approach based on standard practices.

Stability-Indicating HPLC Method Development

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.

Protocol 1: General Stability-Indicating HPLC Method

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of polar and non-polar compounds.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products show significant absorbance.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]

Forced Degradation Studies

Protocol 2: Forced Degradation Procedure

  • Acid Hydrolysis: Treat a solution of this compound (e.g., 1 mg/mL in a suitable solvent) with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for a defined period.

  • Alkaline Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period. The reaction should be neutralized with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent such as 3-30% hydrogen peroxide (H₂O₂) at room temperature or a slightly elevated temperature.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 60-105 °C) for a specified duration. Also, heat a solution of this compound to assess degradation in the solution state.

  • Photolytic Degradation: Expose a solution of this compound and a solid sample to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[7] A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze the stressed samples at appropriate time points using the validated stability-indicating HPLC method.

Degradation Pathway and Visualization

The primary degradation pathway for this compound under hydrolytic conditions is expected to be the opening of the lactone ring to form a carboxylic acid derivative. Oxidative degradation is likely to involve the phenolic hydroxyl groups.

Below are diagrams illustrating the expected degradation pathway and a general experimental workflow for stability testing.

G This compound This compound DegradationProduct Carboxylic Acid Derivative This compound->DegradationProduct Hydrolysis (Neutral/Alkaline pH) G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Outcome Acid Acidic HPLC Stability-Indicating HPLC Method Acid->HPLC Alkaline Alkaline Alkaline->HPLC Oxidative Oxidative Oxidative->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC MS LC-MS for Identification HPLC->MS Stability Stability Profile HPLC->Stability Pathway Degradation Pathway Elucidation MS->Pathway Norbergenin_Sample This compound Sample (Solid & Solution) Norbergenin_Sample->Acid Norbergenin_Sample->Alkaline Norbergenin_Sample->Oxidative Norbergenin_Sample->Thermal Norbergenin_Sample->Photolytic

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Norbergenin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Norbergenin (also known as Bergenin) in plant extracts. This compound, a C-glucoside of 4-O-methyl gallic acid, is a key bioactive compound found in various medicinal plants, notably from the Bergenia and Saxifraga genera.[1][2] It is recognized for a range of pharmacological activities, including anti-inflammatory, antipyretic, antiviral, and immunostimulant properties.[2][3] The method described herein provides a reliable protocol for quality control, standardization of herbal formulations, and pharmacokinetic studies. This document provides comprehensive experimental protocols, method validation parameters, and a clear workflow for reproducible results.

Experimental Protocol

This protocol outlines the necessary steps, from sample preparation to final analysis, for quantifying this compound.

Apparatus and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis or Photodiode Array (PDA) detector.

    • Analytical balance.

    • Ultrasonic bath.

    • Vortex mixer.

    • Centrifuge.

    • Syringes (1 mL) and syringe filters (0.45 µm).

    • Volumetric flasks and pipettes.

  • Chemicals and Reagents:

    • This compound reference standard (≥98% purity).

    • Methanol (HPLC grade).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Phosphoric acid or Acetic acid (Analytical grade).

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with methanol. This solution should be stored at 2-8°C when not in use.[2][3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or methanol to achieve concentrations ranging from 5 µg/mL to 200 µg/mL.[3] For example, prepare concentrations of 5, 10, 20, 50, 100, and 200 µg/mL to construct a calibration curve.

Preparation of Plant Sample Extract
  • Drying and Grinding: Air-dry the plant material (e.g., rhizomes, leaves) at a temperature between 45-55°C to remove moisture.[1] Grind the dried material into a fine powder.

  • Extraction: Accurately weigh about 1.0 g of the powdered plant material and place it into a flask. Add 10 mL of methanol.[1]

  • Sonication/Maceration: Sonicate the mixture for 30-60 minutes or perform maceration by shaking for several hours to ensure efficient extraction of this compound. The extraction can be repeated three times to maximize yield.[1]

  • Filtration and Concentration: Combine the extracts and filter them through Whatman No. 1 filter paper. The resulting filtrate can be concentrated using a rotary evaporator at low temperature (approx. 45°C).[1]

  • Final Sample Preparation: Re-dissolve the dried extract in a known volume of methanol (e.g., 10 mL). Before injecting into the HPLC system, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[2][3]

HPLC Operating Conditions

The separation is typically achieved using a reversed-phase C18 column. Below are two examples of validated chromatographic conditions.

ParameterMethod 1Method 2
Stationary Phase (Column) Agilent Eclipse XDB-C18 (Dimensions not specified)[3]C18 ODS LUNA-phenomenex (250 mm × 4.60 mm, 5 µm)[2]
Mobile Phase Isocratic: Water: Methanol: Acetic Acid (62.5:37:0.5 v/v/v)[3]Isocratic: Acetonitrile: Water (75:25, v/v)[2]
Flow Rate 1.0 mL/min[3]Not specified, typically 1.0 mL/min
Injection Volume 20 µL[2]20 µL[2]
Column Temperature 25°C[3]Ambient
Detection Wavelength 275 nm[3][4]Not specified, typically ~275 nm
Run Time ~10 minutes~30 minutes[2]

Experimental Workflow

The overall process from sample collection to data analysis is illustrated below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing PlantMaterial Plant Material (e.g., Rhizome, Leaves) Grinding Drying & Grinding PlantMaterial->Grinding Extraction Solvent Extraction (Methanol, Sonication) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration FinalSample Final Sample (Re-dissolved & Filtered) Filtration->FinalSample Injection Inject into HPLC FinalSample->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (275 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Calibration Curve Chromatogram->Quantification Result Result: This compound Conc. Quantification->Result

Caption: Workflow for this compound quantification.

Method Validation Summary

The HPLC-UV method should be validated according to ICH guidelines to ensure its reliability, accuracy, and precision.[2][5] Key validation parameters from published studies are summarized below for reference.

ParameterResult (Study 1)Result (Study 2)Result (Study 3)
Linearity Range 5–200 µg/mL[3]20–100 µg/mL[2]2.5–200 µg/mL
Correlation Coefficient (r²) 0.9952[3]0.998[2]>0.98
Limit of Detection (LOD) 0.00947 µg/mL[3]0.001% (w/w)[2]1.16 µg/mL[6]
Limit of Quantification (LOQ) 0.02869 µg/mL[3]0.002% (w/w)[2]3.9 µg/mL[6]
Accuracy (% Recovery) 99.99–100%[3]Not ReportedNot Reported
Precision (%RSD) <2%[2]<2%[2]<1.2% (for retention time)[6]

Quantification

  • Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot a graph of the peak area versus the concentration of the this compound standards. Perform a linear regression analysis to obtain the calibration equation (y = mx + c) and the correlation coefficient (r²).[2]

  • Sample Analysis: Inject the prepared plant extract sample into the HPLC system under the same conditions.

  • Calculation: Record the peak area corresponding to the retention time of this compound in the sample chromatogram. Calculate the concentration of this compound in the sample using the regression equation derived from the calibration curve. The final amount is typically expressed as a percentage or mg/g of the dry weight of the plant material.

Conclusion

The described HPLC-UV method is simple, accurate, and precise for the quantification of this compound in plant extracts.[2] The protocol can be readily implemented in a quality control laboratory for the standardization of raw herbal materials and finished formulations containing Bergenia or Saxifraga species. The provided validation data confirms that the method is sensitive and reliable for its intended purpose.[3]

References

Application Notes & Protocols: HPTLC Method for the Analysis of Norbergenin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Norbergenin, an active secondary metabolite found in various medicinal plants such as Bergenia ligulata, is known for its anti-inflammatory, antioxidant, and anti-HIV properties.[1] High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and accurate method for the quantification of this compound in plant extracts and herbal formulations, making it an ideal tool for quality control and standardization.[2][3] This document provides a detailed protocol for the development and validation of an HPTLC method for this compound analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated HPTLC methods for this compound analysis.

Table 1: Chromatographic Conditions and Performance

ParameterMethod 1Method 2Method 3
Mobile Phase Chloroform: Methanol: Acetic Acid (8:1:1, v/v/v)[2][3]Ethyl acetate: Methanol: Acetic Acid: Formic Acid (8:1:0.5:0.5, v/v)[1]Toluene: Ethyl Acetate: Glacial Acetic Acid: Methanol (7:4:0.5:1, v/v/v/v)[4][5]
Stationary Phase Precoated Silica Gel 60 F254 HPTLC plates[2][3]Silica Gel 60 F254 HPTLC plates[1]Silica Gel G60F254 HPTLC plates[4][5]
Rf Value 0.28 ± 0.03[2][3]Not Specified0.18[4][5]
Scanning Wavelength 276 nm[2][3]284 nm[1]277 nm[4][5]

Table 2: Method Validation Parameters

ParameterMethod 1Method 2Method 3
Linearity Range 200 - 5000 ng/band[2][3]Not Specified2000 - 10000 ng/band[4][5]
Correlation Coefficient (r²) 0.999[2][3]Not SpecifiedNot Specified
Limit of Detection (LOD) Not SpecifiedNot Specified219.1 ng/band[4][5]
Limit of Quantification (LOQ) Not SpecifiedNot Specified654.6 ng/band[4][5]
Precision (%RSD) Not SpecifiedNot SpecifiedGood[4][5]
Accuracy (% Recovery) Not SpecifiedNot SpecifiedGood[4][5]

Experimental Protocols

This section outlines the detailed methodology for the HPTLC analysis of this compound.

Materials and Reagents
  • Standard: this compound (analytical grade)

  • Solvents: Methanol, Chloroform, Acetic Acid, Ethyl Acetate, Toluene, Formic Acid (all analytical grade)

  • Stationary Phase: Precoated Silica Gel 60 F254 HPTLC plates (20 x 10 cm)

Preparation of Standard Solution
  • Accurately weigh 10 mg of standard this compound.

  • Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • From the stock solution, prepare working standards of desired concentrations by serial dilution with methanol.

Preparation of Sample Solution (Plant Extract)
  • Accurately weigh 1.0 g of the dried and powdered plant material.

  • Transfer to a reflux flask and add 100 mL of methanol.[4]

  • Reflux for 2 hours.[2]

  • Filter the extract and evaporate to dryness.

  • Reconstitute the dried extract in 5.0 mL of methanol.[2]

Chromatographic Development
  • Plate Preparation: Handle HPTLC plates carefully to avoid contamination.

  • Sample Application: Apply the standard and sample solutions as 5 mm bands onto the HPTLC plate using a Linomat applicator.

  • Mobile Phase Preparation: Prepare the desired mobile phase composition (refer to Table 1). For example, Chloroform: Methanol: Acetic Acid (8:1:1, v/v/v).[2][3]

  • Chamber Saturation: Pour the mobile phase into the twin-trough chamber and allow it to saturate for at least 20 minutes.

  • Development: Place the HPTLC plate in the developing chamber and allow the solvent front to travel up to a distance of 8 cm.

  • Drying: After development, remove the plate from the chamber and dry it in an oven or with a stream of warm air.

Densitometric Analysis
  • Scanning: Perform densitometric scanning of the dried plate using a TLC scanner in absorbance mode.

  • Wavelength: Set the scanning wavelength to the λmax of this compound (e.g., 276 nm).[2][3]

  • Data Analysis: Record the peak areas and calculate the concentration of this compound in the sample by comparing the peak area of the sample with that of the standard.

Visualizations

Experimental Workflow for HPTLC Analysis of this compound

HPTLC_Workflow cluster_prep Preparation cluster_hptlc HPTLC Analysis cluster_analysis Data Analysis StandardPrep Standard Preparation (this compound in Methanol) SamplePrep Sample Preparation (Plant Extract in Methanol) Application Sample & Standard Application (Linomat Applicator) StandardPrep->Application SamplePrep->Application Development Chromatographic Development (Mobile Phase) Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning (TLC Scanner) Drying->Scanning Quantification Quantification (Peak Area Comparison) Scanning->Quantification

References

Application Notes & Protocols: Norbergenin Extraction and Purification from Bergenia Rhizomes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Norbergenin, and its more commonly isolated precursor bergenin, are C-glucosides of 4-O-methyl gallic acid found abundantly in the rhizomes of plants from the Bergenia genus (Family: Saxifragaceae).[1][2] These compounds have garnered significant interest from the scientific and pharmaceutical communities due to a wide array of pharmacological activities, including anti-inflammatory, antioxidant, antiviral, anticancer, and antidiabetic properties.[1][3][4] The rhizomes of Bergenia species, often referred to as "Pashanbheda" in Ayurvedic medicine, are a primary source for isolating these bioactive molecules.[5] This document provides detailed protocols for the extraction and purification of bergenin (from which this compound can be derived) from Bergenia rhizomes, tailored for researchers, scientists, and professionals in drug development. The methodologies described are based on established solvent extraction and chromatographic techniques.

Extraction Protocols

The initial step in isolating this compound or bergenin involves extracting the compound from the dried and powdered rhizomes of Bergenia plants. The choice of solvent and method significantly impacts the yield and purity of the crude extract. Methanol and ethanol are commonly employed due to their polarity, which is suitable for extracting these phenolic compounds.[6][7]

Method 1: Maceration (Cold Soaking)

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for an extended period.[6][8]

Experimental Protocol:

  • Preparation of Plant Material: Thoroughly wash fresh rhizomes of Bergenia ciliata to remove soil and debris.[8] Dry the rhizomes in a shaded area at room temperature for approximately four weeks until they are completely desiccated.[8] Grind the dried rhizomes into a fine powder using a mechanical grinder.[6][8]

  • Extraction: Place 1 kg of the powdered rhizome into a large container.[9] Add a sufficient volume of petroleum ether to submerge the powder, and macerate to remove non-polar compounds. Discard the petroleum ether fraction.[9]

  • Methanol Maceration: To the defatted plant material, add 8 L of 90% methanol (a 1:8 solid-to-solvent ratio).[8] Seal the container and let it stand for 72 hours with occasional agitation.[8]

  • Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper.[6][8] The residue can be re-macerated with fresh methanol to maximize yield.[8] Combine the filtrates and concentrate the solvent using a rotary evaporator at 40-45°C under reduced pressure to obtain the crude methanolic extract.[8][9]

Method 2: Ultrasonic-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency, often with shorter extraction times compared to maceration.[10]

Experimental Protocol:

  • Preparation of Plant Material: Prepare dried, powdered Bergenia rhizomes as described in the maceration protocol.

  • Extraction: For every 1 gram of powdered rhizome, add 25 mL of 75% ethanol (1:25 solid-to-solvent ratio).[10]

  • Ultrasonication: Place the vessel containing the mixture in an ultrasonic bath. Apply ultrasonic power of approximately 210 W for 40 minutes.[10]

  • Filtration and Concentration: Following ultrasonication, filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator to yield the crude extract.[10]

Quantitative Data for Extraction

The following table summarizes quantitative data from various extraction studies on Bergenia rhizomes.

Plant SpeciesExtraction MethodSolventSolvent:Solid RatioYield (Crude Extract)Reference
Bergenia ciliataMacerationMethanol8:1 (v/w)13% (130 g from 1 kg)[9]
Bergenia ciliataMaceration90% MethanolNot Specified9.5% (380 g from 4 kg)[8]
Bergenia ciliataMacerationMethanol10:1 (v/w)16.23%[6]
Bergenia ciliataMacerationEthanol10:1 (v/w)9.54%[6]
Bergenia ciliataMacerationAqueous10:1 (v/w)13.77%[6]
Bergenia emeiensisUltrasonic (UAE)75% Ethanol25:1 (v/w)~23% (Triterpenes)[10]
Bergenia ligulataNot SpecifiedMethanolNot Specified5.51% Bergenin Content[11]
Bergenia ligulataNot SpecifiedAcetoneNot Specified5.76% Bergenin Content[11]
Bergenia ciliataNot SpecifiedMethanolNot Specified19.4% Bergenin Content[12]

Extraction Workflow Diagram

Extraction_Workflow start Bergenia Rhizomes powder Powdered Rhizomes start->powder Drying & Grinding defat Defatting (Petroleum Ether) powder->defat maceration Maceration or UAE (e.g., Methanol/Ethanol) defat->maceration Discard non-polar fraction filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration Filtrate crude_extract Crude Extract concentration->crude_extract

Caption: Workflow for the extraction of crude extract from Bergenia rhizomes.

Purification Protocols

The crude extract contains a mixture of phytochemicals. Purification is essential to isolate bergenin/norbergenin with high purity. This is typically achieved through a series of liquid-liquid partitioning and chromatographic techniques.

Step 1: Liquid-Liquid Partitioning

This step separates compounds based on their differential solubility in immiscible solvents.

Experimental Protocol:

  • Dispersion: Disperse the crude methanolic extract (e.g., 130 g) in distilled water.[9]

  • Solvent Extraction: Perform successive extractions in a separatory funnel using petroleum ether and then chloroform.[9] These solvents will remove less polar impurities.

  • Fraction Collection: Discard the petroleum ether and chloroform fractions. The aqueous layer, which contains the more polar bergenin, is retained.[9]

  • Concentration: Concentrate the aqueous layer using a rotary evaporator or by freeze-drying to obtain a powdered, enriched extract (e.g., 85 g from 130 g crude).[9]

Step 2: Column Chromatography

Column chromatography is the primary method for purifying bergenin from the enriched extract.[13] A multi-step approach using different stationary phases often yields the best results.[9][14]

Experimental Protocol:

  • Silica Gel Chromatography (Initial Purification):

    • Stationary Phase: Pack a glass column with silica gel (230–400 mesh).[9]

    • Loading: Load the enriched aqueous extract (e.g., 10 g) onto the column.[9]

    • Mobile Phase (Elution): Elute the column using a gradient of petroleum ether/ethyl acetate, gradually increasing the polarity from 2% to 50% ethyl acetate.[9]

    • Fraction Collection: Collect fractions and monitor them using Thin-Layer Chromatography (TLC). A suitable mobile phase for TLC is Ethyl acetate: acetic acid: formic acid: water (8:0.9:0.9:2).[9] Pool the fractions containing the target compound.

  • Sephadex LH-20 Chromatography (Fine Purification):

    • Stationary Phase: Use a column packed with Sephadex LH-20.[9]

    • Loading: Load the pooled, concentrated fractions from the silica gel step.

    • Mobile Phase (Elution): Elute with an appropriate solvent, typically methanol.

    • Fraction Collection: Collect fractions and analyze for purity (e.g., via HPLC). Combine the pure fractions and evaporate the solvent to obtain pure bergenin.[9]

  • Alternative Advanced Chromatography (High Purity):

    • For large-scale and high-purity isolation, a combination of polyamide and MCI GEL® CHP20P (styrene-divinylbenzene) columns in medium pressure chromatography (MPC) can be used.[14][15] This method has been shown to yield bergenin with purity above 99%.[14][15]

Quantitative Data for Purification
Starting MaterialChromatographic Method(s)Stationary Phase(s)PurityYieldReference
10 g Aqueous ExtractColumn ChromatographySilica Gel, Sephadex LH-20Not specified100 mg[9]
180 g Saxifraga atrata HerbMedium Pressure Chromatography (MPC)Polyamide, MCI GEL® CHP20P>99%714.2 mg[14][15]
B. stracheyi ExtractHigh-Speed Countercurrent Chromatography (HSCCC)Biphasic liquid system>95%Not specified[16]

Purification Workflow Diagram

Purification_Workflow crude_extract Crude Extract partition Liquid-Liquid Partitioning (Water vs. Chloroform/Pet Ether) crude_extract->partition aq_extract Enriched Aqueous Extract partition->aq_extract Aqueous Layer silica_gel Silica Gel Column Chromatography aq_extract->silica_gel pooled_fractions Bergenin-Rich Fractions silica_gel->pooled_fractions Collect & Pool Fractions sephadex Sephadex LH-20 or MPC (Polyamide/MCI) pooled_fractions->sephadex pure_bergenin Pure this compound/ Bergenin (>99%) sephadex->pure_bergenin

Caption: General workflow for the purification of this compound/bergenin.

Signaling Pathways Modulated by Bergenin/Norbergenin

Bergenin exerts its potent anti-inflammatory effects by modulating key cellular signaling pathways, primarily the Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][17] These pathways are critical regulators of the inflammatory response.

NF-κB and MAPK Signaling Pathway Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the NF-κB and MAPK signaling cascades.[3] This activation leads to the phosphorylation of key proteins and the subsequent translocation of transcription factors like NF-κB p65 into the nucleus.[17] In the nucleus, they promote the transcription of pro-inflammatory genes, resulting in the production of cytokines like TNF-α, IL-1β, and IL-6.[3][17] Bergenin has been shown to downregulate the phosphorylation of NF-κB and MAPK proteins, thereby inhibiting this entire cascade and reducing the inflammatory response.[3]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (ERK, JNK, p38) LPS->MAPK NFkB NF-κB Pathway (IκBα Phosphorylation) LPS->NFkB Transcription NF-κB Translocation & Gene Transcription MAPK->Transcription NFkB->Transcription Bergenin Bergenin / this compound Bergenin->MAPK Inhibits Phosphorylation Bergenin->NFkB Inhibits Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription->Cytokines

Caption: Bergenin's inhibition of NF-κB and MAPK inflammatory pathways.

References

Application Notes and Protocols: Norbergenin in Lipopolysaccharide (LPS)-Induced Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Norbergenin, a natural compound, in mitigating inflammatory responses in lipopolysaccharide (LPS)-induced models. The protocols and data presented are intended to guide researchers in designing and conducting experiments to evaluate the anti-inflammatory potential of this compound.

This compound has been shown to effectively suppress pro-inflammatory signaling in macrophages by targeting key cellular pathways. Studies indicate that it alleviates the production of inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[1][2][3][4][5][6] The underlying mechanism involves the inhibition of the NF-κB, MAPK, and STAT3 signaling pathways, which are crucial in the inflammatory cascade triggered by LPS.[1][3][4][5][6][7]

Furthermore, this compound has been observed to counteract the metabolic reprogramming that occurs in macrophages upon LPS stimulation.[1][3][4][5][6] It achieves this by restraining glycolysis, promoting oxidative phosphorylation (OXPHOS), and restoring metabolites within the TCA cycle.[1][3][4][5][6] This dual action on both inflammatory signaling and cellular metabolism highlights this compound as a promising candidate for further investigation in inflammatory and metabolic diseases.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on the production of key inflammatory markers in LPS-stimulated macrophages.

Table 1: Effect of this compound on Pro-inflammatory Cytokine and iNOS mRNA Expression in LPS-Stimulated iBMDMs and BMDMs

Cell TypeTreatmentIL-1β mRNA Expression (Fold Change vs. LPS)TNF-α mRNA Expression (Fold Change vs. LPS)IL-6 mRNA Expression (Fold Change vs. LPS)iNOS mRNA Expression (Fold Change vs. LPS)
iBMDMsLPS (200 ng/mL)1.001.001.001.00
LPS + this compound (50 µM)Significantly DecreasedSignificantly DecreasedSignificantly DecreasedDose-dependent Reduction
BMDMsLPS (200 ng/mL)1.001.001.001.00
LPS + this compound (50 µM)Significantly DecreasedSignificantly DecreasedSignificantly DecreasedDose-dependent Reduction

Data synthesized from Li et al., 2023.[2]

Table 2: Effect of this compound on NO, TNF-α, and IL-1β Production in LPS-Stimulated iBMDMs

TreatmentNO Production (% of LPS Control)TNF-α Production (% of LPS Control)IL-1β Protein Expression (% of LPS Control)iNOS Protein Expression (% of LPS Control)
LPS (200 ng/mL)100%100%100%100%
LPS + this compound (5 µM)Dose-dependent DecreaseDose-dependent DecreaseDose-dependent DecreaseDose-dependent Decrease
LPS + this compound (10 µM)Dose-dependent DecreaseDose-dependent DecreaseDose-dependent DecreaseDose-dependent Decrease
LPS + this compound (50 µM)Significantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased

Data synthesized from Li et al., 2023.[2][6][8]

Experimental Protocols

Protocol 1: In Vitro LPS-Induced Inflammation in Macrophages

This protocol describes the induction of an inflammatory response in macrophage cell lines (e.g., RAW 264.7, iBMDMs, BMDMs) using LPS and treatment with this compound.

Materials:

  • Macrophage cells (RAW 264.7, iBMDMs, or BMDMs)

  • DMEM medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin[2]

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • 6-well or 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed macrophages in appropriate cell culture plates at a desired density (e.g., 1 × 10^6 cells/well for a 6-well plate or 1 × 10^5 cells/well for a 96-well plate).[2] Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 5, 10, 50 µM).[2] A vehicle control (medium with the solvent used for this compound) should also be included. Incubate the cells for 1 hour.[2]

  • LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 200 ng/mL to induce inflammation.[2] Do not add LPS to the negative control wells.

  • Incubation: Incubate the plates for a specified period depending on the endpoint being measured (e.g., 8 hours for mRNA analysis, 24 hours for cytokine protein analysis in the supernatant).[2]

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for measuring secreted cytokines (e.g., TNF-α, IL-6) and NO production.

    • Cell Lysate: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer for subsequent protein analysis (Western Blot) or RNA extraction (qPCR).

Protocol 2: Measurement of Nitric Oxide (NO) Production

This protocol uses the Griess reagent system to quantify the amount of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • Cell culture supernatant (from Protocol 1)

  • Griess Reagent System

  • Sodium nitrite standard solutions

  • 96-well plate

Procedure:

  • Prepare a standard curve using serial dilutions of sodium nitrite.

  • In a 96-well plate, add 50 µL of cell culture supernatant from each experimental condition.

  • Add 50 µL of the Griess reagent to each well.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Protocol 3: Quantification of Cytokine Levels by ELISA

This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell culture supernatant (from Protocol 1)

  • ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α ELISA kit)

  • Wash buffer

  • Assay diluent

  • Substrate solution

  • Stop solution

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Follow the specific instructions provided with the commercial ELISA kit.

  • Typically, this involves adding standards and samples to a pre-coated plate, followed by incubation with a detection antibody and a substrate.

  • The reaction is stopped, and the absorbance is measured at the recommended wavelength.

  • A standard curve is generated to determine the concentration of the cytokine in the samples.

Protocol 4: Western Blot Analysis of Signaling Proteins

This protocol is for assessing the protein expression and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways.

Materials:

  • Cell lysates (from Protocol 1)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-iNOS, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Downstream Analysis seeding Seed Macrophages (e.g., RAW 264.7) adhesion Overnight Adhesion seeding->adhesion pretreatment Pre-treat with this compound (1 hour) adhesion->pretreatment stimulation Stimulate with LPS (e.g., 200 ng/mL) pretreatment->stimulation incubation_period Incubate (8-24 hours) stimulation->incubation_period supernatant Collect Supernatant incubation_period->supernatant cell_lysate Collect Cell Lysate incubation_period->cell_lysate no_assay NO Assay (Griess) supernatant->no_assay elisa Cytokine ELISA supernatant->elisa western_blot Western Blot cell_lysate->western_blot qpcr qPCR cell_lysate->qpcr

Caption: Experimental workflow for studying this compound in LPS-induced inflammation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR2 TLR2 LPS->TLR2 Binds MAPKs MAPKs (p38, JNK, ERK) TLR2->MAPKs Activates IkB IκBα TLR2->IkB Inhibits STAT3 STAT3 TLR2->STAT3 Activates NFkB_n NF-κB (p65) MAPKs->NFkB_n Promotes Translocation NFkB NF-κB (p65) IkB->NFkB Sequestered by NFkB->NFkB_n Translocates STAT3_n STAT3 STAT3->STAT3_n Translocates This compound This compound This compound->MAPKs Inhibits This compound->IkB Blocks Degradation This compound->STAT3 Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) NFkB_n->Genes Induces Transcription STAT3_n->Genes Induces Transcription

Caption: this compound's inhibition of LPS-induced inflammatory signaling pathways.

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Norbergenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbergenin, a C-glucoside of 4-O-methyl gallic acid, has demonstrated notable immunomodulatory and anti-inflammatory properties. This document provides detailed application notes and protocols for utilizing flow cytometry to analyze the effects of this compound on various immune cell populations. The provided methodologies will enable researchers to comprehensively evaluate the impact of this compound on immune cell activation, differentiation, cytokine production, and apoptosis.

Recent studies have indicated that this compound can effectively modulate immune responses. For instance, in macrophages stimulated with lipopolysaccharide (LPS), this compound has been shown to alleviate the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2][3][4][5] This anti-inflammatory effect is mediated through the suppression of key signaling pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and signal transducer and activator of transcription 3 (STAT3).[1][2][3][4][5] Furthermore, this compound has been observed to influence the balance of T helper 1 (Th1) and T helper 2 (Th2) cytokine production in animal models of arthritis, suggesting a broader role in regulating adaptive immunity.[6]

Flow cytometry offers a powerful platform for single-cell analysis, allowing for the precise quantification of various cellular parameters. By employing multi-color flow cytometry, researchers can dissect the complex effects of this compound on heterogeneous immune cell populations. This includes assessing changes in the expression of cell surface markers related to T cell activation (e.g., CD69, CD25) and macrophage polarization (e.g., CD86 for M1, CD206 for M2), as well as quantifying intracellular cytokine production and the induction of apoptosis.

Data Presentation: Expected Effects of this compound on Immune Cells

The following tables summarize the anticipated quantitative effects of this compound on immune cells based on existing literature. These tables are intended to serve as a guide for expected outcomes in flow cytometry experiments.

Table 1: Effect of this compound on Macrophage Polarization Markers

Treatment Group% CD86+ (M1) Cells% CD206+ (M2) Cells
Control (Unstimulated)LowLow
LPS-stimulatedHighLow
LPS + this compoundDecreasedIncreased
This compound aloneNo significant changeNo significant change

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in Macrophages

Treatment Group% TNF-α+ Cells% IL-6+ Cells% IL-1β+ Cells
Control (Unstimulated)LowLowLow
LPS-stimulatedHighHighHigh
LPS + this compoundSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
This compound aloneNo significant changeNo significant changeNo significant change

Table 3: Effect of this compound on T Cell Activation Markers

Treatment Group% CD69+ T Cells% CD25+ T Cells
Control (Unstimulated)LowLow
Stimulated (e.g., anti-CD3/CD28)HighHigh
Stimulated + this compoundDecreasedDecreased
This compound aloneNo significant changeNo significant change

Table 4: Effect of this compound on T Helper Cell Cytokine Profile

Treatment Group% IFN-γ+ (Th1) Cells% IL-4+ (Th2) Cells
Control (Unstimulated)LowLow
Th1 polarizing conditionsHighLow
Th1 polarizing conditions + this compoundDecreasedIncreased
Th2 polarizing conditionsLowHigh
Th2 polarizing conditions + this compoundNo significant changePotentiated

Table 5: Effect of this compound on Apoptosis of Activated Immune Cells

Treatment Group% Annexin V+ PI- (Early Apoptosis)% Annexin V+ PI+ (Late Apoptosis)
Control (Unstimulated)LowLow
Activated/Stressed CellsIncreasedIncreased
Activated/Stressed Cells + this compoundFurther IncreasedFurther Increased

Experimental Protocols

Herein, we provide detailed protocols for the flow cytometric analysis of immune cells treated with this compound.

Protocol 1: Analysis of Macrophage Polarization

Objective: To determine the effect of this compound on the M1/M2 polarization of macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Recombinant murine IL-4

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 1% BSA)

  • Fluorochrome-conjugated antibodies: anti-CD11b, anti-F4/80, anti-CD86 (M1 marker), anti-CD206 (M2 marker)[7][8][9][10]

  • 7-AAD or other viability dye

Procedure:

  • Cell Culture and Treatment:

    • Seed macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with either LPS (for M1 polarization) or IL-4 (for M2 polarization) for 24-48 hours. Include appropriate controls (untreated, LPS alone, IL-4 alone, this compound alone).

  • Cell Harvesting:

    • Gently scrape the cells and transfer them to FACS tubes.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of FACS buffer containing the viability dye and fluorochrome-conjugated antibodies against CD11b, F4/80, CD86, and CD206.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in 300-500 µL of FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Gate on viable, single cells, then on the macrophage population (CD11b+/F4/80+).

    • Analyze the expression of CD86 and CD206 within the macrophage gate to determine the percentage of M1 and M2 polarized cells.

Protocol 2: Intracellular Cytokine Staining of T Cells

Objective: To measure the effect of this compound on cytokine production by T cells.

Materials:

  • Primary T cells or a T cell line (e.g., Jurkat)

  • Complete cell culture medium

  • This compound

  • T cell stimulants (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)[11][12]

  • FACS buffer

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-IFN-γ, anti-IL-4, anti-TNF-α[11][13]

  • Viability dye

Procedure:

  • Cell Culture and Treatment:

    • Culture T cells in a 96-well U-bottom plate at a density of 1 x 10^6 cells/well.

    • Pre-treat cells with this compound for 1-2 hours.

    • Stimulate the T cells with anti-CD3/CD28 or PMA/Ionomycin for 4-6 hours.

    • Add a protein transport inhibitor for the last 4 hours of stimulation.[11]

  • Cell Harvesting and Surface Staining:

    • Harvest the cells and wash them with PBS.

    • Stain for surface markers (CD3, CD4, CD8) and viability for 30 minutes at 4°C.

    • Wash the cells with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

    • Wash the cells and then resuspend in permeabilization buffer for 10 minutes.[14]

  • Intracellular Staining:

    • Add the fluorochrome-conjugated anti-cytokine antibodies (IFN-γ, IL-4, TNF-α) diluted in permeabilization buffer.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer and acquire on a flow cytometer.

    • Gate on viable, single lymphocytes, then on CD4+ or CD8+ T cell populations.

    • Analyze the percentage of cells expressing each cytokine.

Protocol 3: Apoptosis Assay

Objective: To assess the effect of this compound on immune cell apoptosis.

Materials:

  • Immune cells of interest (e.g., activated T cells or macrophages)

  • This compound

  • Apoptosis-inducing agent (e.g., staurosporine, as a positive control)

  • Annexin V Binding Buffer

  • Fluorochrome-conjugated Annexin V

  • Propidium Iodide (PI) or 7-AAD[15][16][17]

Procedure:

  • Cell Treatment:

    • Treat immune cells with this compound with or without an activation/stress stimulus for the desired time.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash them twice with cold PBS.

    • Resuspend the cells in 100 µL of Annexin V Binding Buffer.

    • Add Annexin V and PI/7-AAD to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[17][18]

    • Add 400 µL of Annexin V Binding Buffer to each tube.[18]

  • Flow Cytometry Analysis:

    • Analyze the cells immediately by flow cytometry.

    • Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cells.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining cluster_analysis Analysis cell_culture Immune Cell Culture (e.g., Macrophages, T cells) norbergenin_treatment This compound Treatment (Dose-response and time-course) cell_culture->norbergenin_treatment stimulation Immune Cell Stimulation (e.g., LPS, anti-CD3/CD28) norbergenin_treatment->stimulation harvesting Cell Harvesting stimulation->harvesting surface_staining Surface Marker Staining (e.g., CD4, CD86, CD206) harvesting->surface_staining apoptosis_staining Apoptosis Staining (Annexin V / PI) harvesting->apoptosis_staining fix_perm Fixation and Permeabilization (for intracellular targets) surface_staining->fix_perm Optional flow_cytometry Flow Cytometry Acquisition surface_staining->flow_cytometry intracellular_staining Intracellular Staining (e.g., Cytokines, Transcription Factors) fix_perm->intracellular_staining intracellular_staining->flow_cytometry apoptosis_staining->flow_cytometry gating Gating Strategy (Viable, Singlets, Cell Population) flow_cytometry->gating data_analysis Data Analysis (% Positive, MFI) gating->data_analysis

Caption: Experimental workflow for flow cytometry analysis of this compound-treated immune cells.

norbergenin_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK STAT3 STAT3 TLR4->STAT3 AP1 AP-1 MAPK->AP1 IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc STAT3_nuc STAT3 STAT3->STAT3_nuc Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines AP1->Cytokines STAT3_nuc->Cytokines This compound This compound This compound->MAPK This compound->IKK This compound->STAT3

Caption: this compound's inhibitory effect on LPS-induced inflammatory signaling pathways in macrophages.

References

Application Notes and Protocols for Studying Norbergenin's Impact on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norbergenin, a C-glycoside derivative of 4-O-methyl gallic acid, is a natural compound found in several medicinal plants.[1] It has garnered significant interest for its anti-inflammatory properties.[1][2] Studies have demonstrated that this compound can effectively modulate the immune response by inhibiting the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2][3][4] The primary mechanism of action involves the suppression of critical inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).[1][4][5]

These application notes provide detailed protocols for investigating the effects of this compound on cytokine production in both in vitro and in vivo models, enabling researchers to accurately assess its therapeutic potential.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting upstream signaling cascades that regulate the expression of pro-inflammatory genes. Upon stimulation by ligands like Lipopolysaccharide (LPS), Toll-like receptors (TLRs) trigger the activation of downstream pathways, leading to cytokine production.[3][6] this compound has been shown to inhibit the phosphorylation and activation of key proteins within the NF-κB, MAPK, and STAT3 pathways.[1][4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR TLR LPS->TLR IKK IKK TLR->IKK Activates MAPKs MAPKs (p38, JNK, ERK) TLR->MAPKs Activates STAT3 STAT3 TLR->STAT3 Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MAPKs_nuc AP-1 (via MAPKs) MAPKs->MAPKs_nuc Translocation STAT3_nuc STAT3 STAT3->STAT3_nuc Translocation This compound This compound This compound->IKK Inhibits This compound->MAPKs Inhibits This compound->STAT3 Inhibits ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) NFkB_nuc->ProInflammatory_Genes Transcription MAPKs_nuc->ProInflammatory_Genes Transcription STAT3_nuc->ProInflammatory_Genes Transcription

Caption: this compound's inhibition of pro-inflammatory signaling pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the observed effects of this compound on cytokine and inflammatory mediator expression in LPS-stimulated macrophages.

Table 1: Effect of this compound on Pro-inflammatory Gene Expression

Target Gene Cell Type This compound Conc. Stimulant Result Reference
Il1β mRNA iBMDMs & BMDMs 50 µM LPS (200 ng/mL) Significant inhibition [3]
Tnfα mRNA iBMDMs & BMDMs 50 µM LPS (200 ng/mL) Significant inhibition [3]
Il6 mRNA iBMDMs & BMDMs 50 µM LPS (200 ng/mL) Significant inhibition [3]

| Nos2 (iNOS) mRNA | iBMDMs & BMDMs | Dose-dependent | LPS (200 ng/mL) | Reduction observed |[3] |

Table 2: Effect of this compound on Cytokine and NO Production

Analyte Cell Type This compound Conc. Stimulant Result Reference
TNF-α Protein iBMDMs & BMDMs 50 µM LPS (200 ng/mL) Significant inhibition [3]
IL-1β Protein Macrophages Not specified LPS Alleviated production [1][4]
IL-6 Protein Macrophages Not specified LPS Alleviated production [1][4]

| Nitric Oxide (NO) | iBMDMs | 5, 10, 50 µM | LPS (200 ng/mL) | Production inhibited |[3] |

Experimental Protocols

This section provides detailed methodologies for conducting in vitro experiments to evaluate this compound's impact on cytokine production.

Experimental Workflow: In Vitro Analysis

The overall workflow for an in vitro study involves cell culturing, treatment with this compound followed by an inflammatory stimulus, and subsequent analysis of cytokines and signaling proteins.

G cluster_cell_prep 1. Cell Preparation cluster_treatment 2. Treatment cluster_analysis 3. Sample Collection & Analysis culture Culture Macrophages (e.g., RAW 264.7, BMDMs) seed Seed cells in plates (e.g., 96-well, 6-well) culture->seed pretreat Pre-treat with this compound (e.g., 5, 10, 50 µM for 1h) seed->pretreat stimulate Stimulate with LPS (e.g., 200 ng/mL for 4-24h) pretreat->stimulate collect_sup Collect Supernatant stimulate->collect_sup collect_lys Collect Cell Lysate stimulate->collect_lys elisa Cytokine Quantification (ELISA) collect_sup->elisa qpcr Gene Expression (RT-qPCR) collect_lys->qpcr western Protein Phosphorylation (Western Blot) collect_lys->western

Caption: Workflow for in vitro analysis of this compound's anti-inflammatory effects.
Protocol 1: Induction of Inflammation in Macrophages

This protocol details the steps for preparing and treating macrophage cell lines to study the effects of this compound.

Materials:

  • Macrophage cell line (e.g., RAW 264.7, iBMDMs)

  • Complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)[7]

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • Sterile multi-well plates (6-well, 24-well, or 96-well)

Procedure:

  • Cell Seeding: Culture macrophages in T-75 flasks. Once confluent, detach cells and seed them into appropriate multi-well plates at a desired density (e.g., 0.1 million cells/well for a 96-well plate).[8] Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • This compound Pre-treatment: The next day, remove the culture medium. Add fresh medium containing various concentrations of this compound (e.g., 5, 10, 50 µM) or vehicle control (DMSO).[3] Ensure the final DMSO concentration is non-toxic (typically <0.1%).

  • Incubation: Incubate the cells with this compound for 1 hour at 37°C.[1]

  • LPS Stimulation: Without removing the this compound-containing medium, add LPS to a final concentration of 200 ng/mL to all wells except the negative control group.[1][3]

  • Incubation Post-Stimulation: Incubate the plates for a duration appropriate for the desired endpoint:

    • 4-8 hours for analysis of signaling pathway activation (Western Blot) and gene expression (RT-qPCR).[1]

    • 24 hours for analysis of secreted cytokines (ELISA) and nitric oxide production.[3]

  • Sample Collection:

    • Supernatant: Carefully collect the culture supernatant from each well for cytokine analysis. Centrifuge to remove any cell debris and store at -80°C.

    • Cell Lysate: Wash the remaining cells with cold PBS. Lyse the cells directly in the wells using an appropriate lysis buffer (e.g., RIPA buffer for Western Blot, or a specific buffer for RNA extraction). Store lysates at -80°C.

Protocol 2: Cytokine Quantification by ELISA

This protocol describes a standard sandwich ELISA for measuring cytokine concentrations in culture supernatants.[9][10]

Materials:

  • ELISA plate (96-well, high protein-binding)

  • Capture Antibody (specific to the cytokine of interest, e.g., anti-mouse TNF-α)

  • Detection Antibody (biotinylated, specific to the cytokine)

  • Recombinant Cytokine Standard

  • Assay Diluent (e.g., PBS with 10% FBS)[8]

  • Wash Buffer (PBS with 0.05% Tween-20)[8]

  • Streptavidin-HRP conjugate

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)[8]

  • Plate reader

Procedure:

  • Coating: Dilute the capture antibody in a binding solution (e.g., 1-4 µg/mL). Add 100 µL to each well of the ELISA plate and incubate overnight at 4°C.[9]

  • Blocking: Wash the plate 3 times with Wash Buffer. Add 200 µL of Assay Diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.[8]

  • Sample Incubation: Wash the plate 3 times. Prepare serial dilutions of the recombinant cytokine standard. Add 100 µL of standards and collected culture supernatants to the wells. Incubate for 2 hours at room temperature.[8][9]

  • Detection Antibody: Wash the plate 5 times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[8]

  • Streptavidin-HRP: Wash the plate 5 times. Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Incubate for 30-60 minutes at room temperature.

  • Development: Wash the plate 7 times. Add 100 µL of TMB Substrate to each well. Incubate in the dark until a color change is observed (typically 15-30 minutes).[8]

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[8]

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance values versus the known concentrations of the cytokine standards. Interpolate the cytokine concentrations in the samples from this curve.[9][10]

Protocol 3: Western Blot for Signaling Pathway Analysis

This protocol outlines the general steps for detecting the phosphorylation of key signaling proteins like p-p38, p-JNK, p-ERK, p-IκBα, and p-STAT3.[1]

Materials:

  • Cell lysates in RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, buffers)

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for phosphorylated and total forms of target proteins, e.g., p-p38, total p38)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the desired separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-p38) diluted in Blocking Buffer, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of activation. A loading control (e.g., β-actin) should also be used to ensure equal protein loading.[11]

References

Troubleshooting & Optimization

Increasing the yield of Norbergenin extraction from plant material

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Norbergenin Extraction

Welcome to the technical support center for this compound extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for increasing the yield of this compound from plant material.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Issue 1: Low Yield of this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inappropriate Solvent Selection This compound is a polar compound. Use polar solvents like methanol, ethanol, or water, or mixtures thereof.[1][2] Ethanol-water mixtures are often recommended for phenolic compounds.[1] For less polar flavonoids, solvents like acetone, chloroform, or diethyl ether can be considered.[3]
Suboptimal Extraction Method Conventional methods like maceration or Soxhlet extraction can be time-consuming and yield less product.[1] Consider using modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which have been shown to significantly increase yield and reduce extraction time.[4][5][6]
Inefficient Extraction Parameters Optimize parameters such as temperature, extraction time, and solvent-to-solid ratio. Increased temperature can enhance solubility and diffusion but be mindful of potential degradation of thermolabile compounds.[7][8] Response Surface Methodology (RSM) can be employed to optimize these parameters for maximum yield.[9][10]
Improper Plant Material Preparation Ensure the plant material is properly dried and ground to a suitable particle size.[11] Smaller particle size increases the surface area for solvent interaction, enhancing extraction efficiency.[11]
Incomplete Cell Wall Disruption The plant cell wall can act as a barrier to solvent penetration.[12] Advanced extraction techniques like UAE and MAE can cause cellular disruption, leading to better release of intracellular components.[7][13] Enzyme-assisted extraction (EAE) can also be used to hydrolyze the cell wall, thereby increasing yield.[12][14]

Issue 2: Presence of Impurities in the Extract

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Co-extraction of Other Compounds The initial crude extract will likely contain a complex mixture of compounds.[15][16]
Inadequate Purification Implement appropriate purification steps after initial extraction. Techniques like column chromatography (e.g., using silica gel or Sephadex LH-20) are commonly used to isolate and purify this compound from the crude extract.[17] Molecularly Imprinted Polymers (MIPs) have also shown high selectivity for bergenin.[4][18]
Solvent Impurities Use high-purity solvents to avoid introducing contaminants into your extract.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for this compound extraction?

A1: Polar solvents are most effective for extracting this compound. Methanol, ethanol, and water, as well as their aqueous mixtures, are commonly used.[1][2] The choice of solvent can significantly impact the quality and quantity of the extracted compounds.[1] For instance, 70% methanol has been shown to be an efficient solvent for extracting flavonoids by maceration.[3]

Q2: How do modern extraction techniques like UAE and MAE improve this compound yield?

A2: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages over traditional methods.

  • UAE utilizes ultrasonic waves to create cavitation, which disrupts cell walls and enhances mass transfer, leading to higher yields in shorter times.[7][19]

  • MAE uses microwave energy to heat the solvent and plant material directly, causing rapid cell rupture and release of constituents.[4][13][20] This method is known for its speed and efficiency.[4]

Q3: What are the key parameters to optimize for increasing this compound yield?

A3: To maximize the yield of this compound, it is crucial to optimize the following parameters:

  • Solvent Type and Concentration: The polarity of the solvent should match that of this compound.[21]

  • Temperature: Higher temperatures generally increase solubility and extraction rate, but excessive heat can cause degradation.[8]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound.[22]

  • Solvent-to-Solid Ratio: A higher ratio can increase the concentration gradient and improve extraction, but using excessive solvent is not economical.[22]

  • Particle Size of Plant Material: A smaller particle size increases the surface area available for extraction.[11]

Q4: Can enzyme-assisted extraction be used for this compound?

A4: Yes, Enzyme-Assisted Extraction (EAE) is a viable method. Enzymes like cellulases and pectinases can be used to break down the plant cell wall, which is a major barrier to solvent penetration.[12][23] This disruption facilitates the release of intracellular components, including this compound, into the solvent, thereby increasing the extraction yield.[12][14]

Quantitative Data on this compound Extraction

Table 1: Comparison of this compound Yields using Different Extraction Methods.

Extraction Method Plant Source Solvent Yield Reference
Conventional ExtractionPeltophorum dubium rootsMethanol then Chloroform0.0839% (of root mass)[4]
Microwave-Assisted Extraction (MAE)Peltophorum dubium rootsNot specified0.45% (of root mass)[4]
Ultrasound-Assisted Extraction (UAE)Astilbe chinensis45% Ethanol61.90 mg/g[5]
MacerationBergenia ciliata rhizomesMethanol130 g crude extract from 1 kg[17]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Astilbe chinensis

This protocol is based on a study that reported a high yield of this compound.[5]

  • Sample Preparation: Dry and powder the rhizomes of Astilbe chinensis.

  • Extraction:

    • Mix the powdered plant material with 45% ethanol at a biomass to solvent ratio of 1:20.

    • Place the mixture in an ultrasonic bath.

    • Apply an acoustic intensity of 50 W at a temperature of 50°C for 20 minutes.

  • Filtration: Filter the mixture to separate the extract from the solid plant residue.

  • Concentration: Concentrate the filtrate, for example, using a rotary evaporator, to obtain the crude this compound extract.

  • Analysis: Quantify the this compound yield using HPLC-photodiode array detection.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound from Peltophorum dubium

This protocol is based on a study that demonstrated the higher efficiency of MAE over conventional methods.[4]

  • Sample Preparation: Use powdered root material of Peltophorum dubium.

  • Extraction:

    • Place 0.020 g of the plant material in a vessel with 3 mL of solvent (e.g., MeOH, EtOH:H₂O 6:4, or pure H₂O).

    • Conduct the extraction in a microwave extractor at a constant power of 200 W.

    • Optimize the extraction by varying the temperature and time.

  • Filtration and Analysis: After extraction, filter the solution and analyze the this compound content using a validated HPLC/DAD method.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_separation 3. Separation & Concentration cluster_purification 4. Purification cluster_analysis 5. Analysis plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding solvent_addition Add Solvent grinding->solvent_addition extraction_method Select Method (UAE, MAE, etc.) extraction Perform Extraction extraction_method->extraction solvent_addition->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration chromatography Column Chromatography concentration->chromatography hplc HPLC Analysis chromatography->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: General workflow for this compound extraction and purification.

troubleshooting_logic cluster_parameters Extraction Parameters cluster_material Plant Material cluster_solution Solutions start Low this compound Yield? check_solvent Check Solvent Polarity start->check_solvent Yes optimize Yield Optimized start->optimize No check_method Evaluate Extraction Method (Conventional vs. Modern) check_solvent->check_method check_params Optimize Temp, Time, Ratio check_method->check_params check_prep Verify Drying & Grinding check_params->check_prep check_disruption Consider Cell Wall Disruption (UAE, MAE, EAE) check_prep->check_disruption check_disruption->optimize

References

Stabilizing Norbergenin in aqueous solutions for in-vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norbergenin in aqueous solutions for in-vitro assays.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary in-vitro activities?

This compound is the O-demethylated derivative of Bergenin, a C-glycoside of 4-O-methyl gallic acid.[1] It is a polyphenolic compound known for a range of biological activities.[2][3] In-vitro studies have highlighted its potential as an anti-inflammatory and antioxidant agent.[4][5] this compound has been shown to inhibit pro-inflammatory pathways such as NF-κB, MAPK, and STAT3.[6][7] It also exhibits moderate antioxidant activity by scavenging free radicals.[8][9]

2. What are the key stability concerns for this compound in aqueous solutions?

The primary stability concern for this compound in aqueous solutions is its degradation at neutral and alkaline pH. While specific degradation kinetics for this compound are not extensively published, data on its parent compound, Bergenin, indicate that it is unstable at neutral to basic pH, with degradation increasing as the pH rises.[10] Conversely, Bergenin is stable in acidic conditions (pH 1.0-5.0).[10] It is reasonable to assume this compound exhibits similar pH-dependent stability. Degradation of Bergenin follows pseudo-first-order kinetics and is accelerated by increased temperature.[10]

3. What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound is soluble in DMSO.[11] For long-term storage, it is advisable to store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[8]

4. How should I prepare working solutions of this compound in cell culture media?

To prepare working solutions, the DMSO stock solution should be diluted in the desired aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO in the cell culture is low (typically <0.5%, ideally <0.1%) to avoid solvent-induced cytotoxicity. Perform serial dilutions to minimize the risk of precipitation.

5. How can I monitor the stability of this compound in my experimental setup?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the concentration of this compound over time.[12][13] This method can separate the parent this compound peak from any degradation products, allowing for accurate quantification.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation of this compound upon dilution in aqueous buffer/media. Low aqueous solubility of this compound. Exceeding the solubility limit.- Prepare a more dilute stock solution in DMSO to reduce the volume needed for the final dilution. - Perform serial dilutions in the aqueous buffer/media rather than a single large dilution. - Consider the use of a co-solvent or a formulation aid, but ensure it does not interfere with the assay.
Loss of this compound activity over the course of a multi-day experiment. Degradation of this compound in the neutral pH of the cell culture medium.- Prepare fresh working solutions of this compound daily from a frozen DMSO stock. - If possible, adjust the pH of the assay buffer to a slightly acidic range where this compound is more stable, provided it does not affect the cells. - Include a time-course stability study in your experimental design to quantify the rate of degradation under your specific conditions.
High background signal or interference in the assay. Degradation products of this compound may be interfering with the assay.- Use a stability-indicating HPLC method to confirm the purity of the this compound solution at the time of the experiment. - Run appropriate controls, including vehicle controls (DMSO in media) and media with degraded this compound (if possible to generate) to assess for interference.
Inconsistent results between experiments. Inconsistent preparation of this compound solutions. Degradation during storage or handling.- Standardize the protocol for preparing and storing this compound solutions. - Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles.[8] - Always use freshly prepared working solutions for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Preparation of 10 mM DMSO Stock Solution:

    • Weigh out the required amount of this compound powder (Molar Mass: 314.25 g/mol ).[9]

    • Dissolve the powder in an appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]

  • Preparation of Working Solutions in Cell Culture Media:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final DMSO concentration in the culture medium is below cytotoxic levels (e.g., <0.1%).

    • Prepare fresh working solutions for each experiment.

Protocol 2: Stability Assessment of this compound in Aqueous Buffer by HPLC
  • Preparation of Samples:

    • Prepare a solution of this compound in the aqueous buffer of interest (e.g., PBS, cell culture medium) at a known concentration from a fresh DMSO stock.

    • Prepare several identical samples for analysis at different time points.

    • Incubate the samples under the desired experimental conditions (e.g., 37°C, 5% CO2).

  • HPLC Analysis:

    • At each designated time point (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from one of the samples.

    • Inject the aliquot into an HPLC system equipped with a suitable C18 column.[12]

    • Use a mobile phase that provides good separation of this compound from potential degradation products (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Determine the degradation rate and half-life of this compound under the tested conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay In-Vitro Assay cluster_stability Stability Check (Optional but Recommended) stock Prepare 10 mM Stock in DMSO working Prepare Working Solution in Media stock->working Dilute treat Treat Cells with this compound working->treat incubate Incubate (Time-course) treat->incubate measure Measure Biological Endpoint incubate->measure sample Sample at Timepoints incubate->sample hplc HPLC Analysis sample->hplc data Analyze Degradation hplc->data data->measure Correlate with Activity troubleshooting_flowchart start Inconsistent/No Activity Observed check_solubility Is there visible precipitation? start->check_solubility solubility_yes Yes check_solubility->solubility_yes Yes solubility_no No check_solubility->solubility_no No solubility_fix Review dilution protocol. Use serial dilutions. Lower stock concentration. solubility_yes->solubility_fix check_stability Is the experiment long-term (>8h)? solubility_no->check_stability stability_yes Yes check_stability->stability_yes Yes stability_no No check_stability->stability_no No stability_fix Prepare fresh solutions daily. Consider pH of media. Run HPLC stability check. stability_yes->stability_fix check_dmso Is final DMSO concentration >0.1%? stability_no->check_dmso dmso_yes Yes check_dmso->dmso_yes Yes dmso_no No check_dmso->dmso_no No dmso_fix Reduce DMSO concentration. Run vehicle control with same DMSO %. dmso_yes->dmso_fix final_check Review assay protocol and cell health. dmso_no->final_check signaling_pathway LPS LPS TLR TLR LPS->TLR This compound This compound MAPK MAPK This compound->MAPK Inhibits NFkB NF-κB This compound->NFkB Inhibits STAT3 STAT3 This compound->STAT3 Inhibits TLR->MAPK TLR->NFkB TLR->STAT3 Inflammation Inflammatory Response (e.g., IL-6, TNF-α) MAPK->Inflammation NFkB->Inflammation STAT3->Inflammation

References

Technical Support Center: Optimizing HPLC Separation of Norbergenin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Norbergenin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the chromatographic separation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC method for this compound?

A1: For this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach due to its hydrophilic nature. A good starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (acidified water) and an organic solvent like acetonitrile or methanol.

Q2: What is the optimal detection wavelength for this compound?

A2: Based on the analysis of its structural analog, Bergenin, a detection wavelength in the range of 275-280 nm is recommended for optimal sensitivity. It is always best practice to determine the UV absorbance maximum of your this compound standard in your mobile phase to confirm the ideal wavelength.

Q3: Why is an acidic mobile phase recommended for this compound analysis?

A3: this compound, similar to its parent compound Bergenin, is more stable in acidic conditions. Using an acidic mobile phase (pH 2-4) helps to ensure the reproducibility of the analysis by preventing degradation of the analyte on-column and promoting a consistent ionization state, which leads to sharper peaks.

Q4: Can I use a gradient elution for this compound analysis?

A4: Yes, a gradient elution can be very effective, especially when analyzing this compound in complex matrices like plant extracts. A gradient allows for a gradual increase in the organic solvent concentration, which can improve the separation of this compound from other components and sharpen its peak shape.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

CauseSolution
Secondary Interactions This compound has polar functional groups that can interact with residual silanols on the silica backbone of the column, leading to peak tailing. Solution: Use an acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) to suppress the ionization of silanol groups. Using a highly end-capped column can also minimize these interactions.
Sample Overload Injecting too concentrated a sample can lead to peak fronting. Solution: Dilute your sample and reinject.
Inappropriate Sample Solvent Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.
Column Contamination or Degradation Buildup of contaminants or degradation of the stationary phase can lead to poor peak shapes. Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Issue 2: Poor Resolution / Co-eluting Peaks

Possible Causes & Solutions:

CauseSolution
Insufficient Separation Power The chosen mobile phase and column may not be adequate to separate this compound from interfering compounds. Solution: 1. Optimize the mobile phase: Adjust the ratio of organic solvent to the aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve separation.2. Change the organic modifier: If using acetonitrile, try methanol, or vice versa. This can alter the selectivity of the separation.3. Adjust the pH: Modifying the pH of the mobile phase can change the retention times of ionizable compounds, potentially improving resolution.4. Use a different column: A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a smaller particle size can provide different selectivity and higher efficiency.
Inadequate Column Efficiency The column may not be providing enough theoretical plates for the separation. Solution: 1. Increase column length: A longer column will provide more theoretical plates and better resolution, but will also increase run time and backpressure.2. Decrease particle size: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency. Note that this will significantly increase backpressure and may require a UHPLC system.
Issue 3: Irreproducible Retention Times

Possible Causes & Solutions:

CauseSolution
Mobile Phase Instability The mobile phase composition may be changing over time due to evaporation of the organic component or buffer precipitation. Solution: 1. Prepare fresh mobile phase daily. 2. Ensure the mobile phase components are miscible and the buffer is soluble in the highest organic percentage used in your gradient. 3. Degas the mobile phase properly.
Column Equilibration The column may not be fully equilibrated with the initial mobile phase conditions before each injection. Solution: Increase the column equilibration time between runs. A good rule of thumb is to flush the column with at least 10 column volumes of the initial mobile phase.
Temperature Fluctuations Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a consistent temperature.
Pump Issues Leaks or malfunctioning check valves in the HPLC pump can lead to inconsistent flow rates. Solution: Perform regular maintenance on your HPLC system, including checking for leaks and cleaning or replacing check valves as needed.

Experimental Protocols

Starting Method for this compound Analysis

This protocol provides a robust starting point for the analysis of this compound. Optimization will likely be required based on your specific sample matrix and instrumentation.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 278 nm

Visualizations

HPLC_Troubleshooting_Workflow start Start: Chromatographic Issue peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes retention_time Irreproducible Retention Time? resolution->retention_time No optimize_mp Optimize Mobile Phase (Gradient/Solvent Ratio) resolution->optimize_mp Yes end_node Problem Solved retention_time->end_node No check_mp Check Mobile Phase (Fresh/Degassed) retention_time->check_mp Yes adjust_ph Adjust Mobile Phase pH (Acidic) tailing->adjust_ph dilute_sample Dilute Sample fronting->dilute_sample adjust_ph->end_node check_solvent Check Sample Solvent dilute_sample->check_solvent check_solvent->end_node change_column Change Column (Stationary Phase/Dimensions) optimize_mp->change_column change_column->end_node equilibrate Increase Equilibration Time check_mp->equilibrate thermostat Use Column Oven equilibrate->thermostat thermostat->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

Norbergenin_Separation_Optimization cluster_mobile_phase Mobile Phase Optimization cluster_column Column Selection cluster_other_params Other Parameters organic_solvent Organic Solvent (Acetonitrile vs. Methanol) ph pH (Acidic Modifier) organic_solvent->ph gradient Gradient Profile ph->gradient stationary_phase Stationary Phase (C18, Phenyl-Hexyl) dimensions Dimensions (Length, Particle Size) stationary_phase->dimensions temperature Column Temperature flow_rate Flow Rate temperature->flow_rate start Initial Method cluster_mobile_phase cluster_mobile_phase start->cluster_mobile_phase cluster_column cluster_column start->cluster_column cluster_other_params cluster_other_params start->cluster_other_params optimized_method Optimized Separation cluster_mobile_phase->optimized_method cluster_column->optimized_method cluster_other_params->optimized_method

Caption: Key parameter relationships for optimizing this compound separation.

Identifying and characterizing Norbergenin degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with norbergenin. Our aim is to address common challenges encountered during the identification and characterization of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the study of its degradation products important?

This compound is a C-glycosidic derivative of gallic acid and is the O-demethylated form of bergenin. It is a polyphenolic compound found in various medicinal plants. The study of its degradation products is crucial for drug development as these products can impact the efficacy, safety, and stability of this compound-based therapeutics. Regulatory agencies require the identification and characterization of degradation products to ensure the quality and safety of pharmaceutical products.

Q2: Which functional groups in this compound are most susceptible to degradation?

This compound possesses several functional groups prone to degradation under stress conditions. The most reactive sites include:

  • Phenolic hydroxyl groups: These are susceptible to oxidation, leading to the formation of quinone-type structures.

  • Lactone ring: This ester linkage can undergo hydrolysis, especially under acidic or basic conditions, leading to ring-opening.

  • Glycosidic bond: While generally stable, the C-glycosidic bond can be cleaved under harsh conditions.

  • Secondary alcohol groups: These can be oxidized to ketones.

Q3: What are the expected degradation pathways for this compound?

Based on its chemical structure, this compound is likely to degrade via hydrolysis and oxidation.

  • Hydrolytic Degradation: Under acidic or basic conditions, the lactone ring of the isocoumarin core is susceptible to hydrolysis, resulting in a ring-opened carboxylic acid derivative.

  • Oxidative Degradation: The pyrogallol-like moiety (the three adjacent hydroxyl groups on the aromatic ring) is highly susceptible to oxidation. This can lead to the formation of semiquinones and subsequently, quinone structures. Further oxidation can lead to polymerization or fragmentation of the molecule.

Below is a diagram illustrating the potential primary degradation pathways of this compound.

Norbergenin_Degradation This compound This compound C₁₃H₁₄O₉ Hydrolysis_Product Hydrolytic Degradation Product Ring-opened carboxylic acid This compound->Hydrolysis_Product  Acid/Base  Hydrolysis Oxidation_Product Oxidative Degradation Product Quinone derivative This compound->Oxidation_Product  Oxidation  (e.g., H₂O₂)

Caption: Potential Degradation Pathways of this compound.

Troubleshooting Guides

Guide 1: Issues with Forced Degradation Studies

Problem: No degradation or excessive degradation of this compound is observed.

Possible Causes & Solutions:

CauseSolution
Stress conditions are too mild. Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of the study.
Stress conditions are too harsh. Decrease the concentration of the stressor, the temperature, or the duration. Perform time-point studies to identify the optimal degradation level (typically 5-20%).
This compound is highly stable under the tested condition. This is a valid result. Ensure that the analytical method is sensitive enough to detect small amounts of degradation products.
Inappropriate solvent. Ensure this compound is soluble in the chosen solvent system for the degradation study. Co-solvents may be necessary, but their reactivity should be considered.

Problem: Poor mass balance in the chromatogram after degradation.

Possible Causes & Solutions:

CauseSolution
Degradation products are not UV active at the detection wavelength. Use a diode array detector (DAD) or a photodiode array (PDA) detector to screen for optimal detection wavelengths for all components.
Degradation products are volatile. Use appropriate sample handling and sealing techniques. Consider headspace GC-MS for the analysis of volatile degradation products.
Degradation products are not eluted from the HPLC column. Use a stronger mobile phase or a different stationary phase. A gradient elution method is recommended.
Precipitation of degradation products. Check the solubility of degradation products in the mobile phase. Adjust the mobile phase composition if necessary.
Guide 2: HPLC-MS Method Development and Troubleshooting

Problem: Poor peak shape (tailing, fronting, or splitting) for this compound or its degradation products.

Possible Causes & Solutions:

CauseSolution
Secondary interactions with the stationary phase. For acidic compounds like this compound and its potential degradation products, add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups on the column.
Column overload. Reduce the injection volume or the sample concentration.
Incompatible injection solvent. Dissolve the sample in the initial mobile phase or a weaker solvent.
Column contamination or void. Flush the column with a strong solvent. If the problem persists, replace the column.

Problem: Inconsistent retention times.

Possible Causes & Solutions:

CauseSolution
Inadequate column equilibration. Equilibrate the column with the initial mobile phase for a sufficient time before each injection, especially for gradient methods.
Fluctuations in mobile phase composition or flow rate. Ensure the mobile phase is properly mixed and degassed. Check the pump for leaks or bubbles.
Temperature variations. Use a column oven to maintain a constant temperature.

Problem: Low sensitivity or no signal in the mass spectrometer.

Possible Causes & Solutions:

CauseSolution
Suboptimal ionization parameters. Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature) for this compound and its expected degradation products. Negative ion mode is often suitable for phenolic compounds.
Ion suppression from the mobile phase. Use volatile mobile phase additives like formic acid or ammonium formate instead of non-volatile buffers like phosphate.
Sample concentration is too low. Concentrate the sample or increase the injection volume.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for subjecting this compound to various stress conditions to induce degradation.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare this compound Stock Solution Prepare this compound Stock Solution Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Prepare this compound Stock Solution->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, RT) Prepare this compound Stock Solution->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Prepare this compound Stock Solution->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid state) Prepare this compound Stock Solution->Thermal Photolytic Photolytic Degradation (ICH Q1B guidelines) Prepare this compound Stock Solution->Photolytic Neutralize (if necessary) & Dilute Neutralize (if necessary) & Dilute Acid->Neutralize (if necessary) & Dilute Base->Neutralize (if necessary) & Dilute Oxidation->Neutralize (if necessary) & Dilute Thermal->Neutralize (if necessary) & Dilute Photolytic->Neutralize (if necessary) & Dilute HPLC-DAD/MS Analysis HPLC-DAD/MS Analysis Neutralize (if necessary) & Dilute->HPLC-DAD/MS Analysis Characterize Degradation Products Characterize Degradation Products HPLC-DAD/MS Analysis->Characterize Degradation Products

Caption: Workflow for Forced Degradation Study of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C. Withdraw samples at different time points (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH at room temperature. Withdraw samples at shorter intervals (e.g., 0.5, 1, 2, 4 hours) due to expected faster degradation.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ at room temperature. Protect from light. Withdraw samples at different time points.

    • Thermal Degradation: Keep the solid this compound powder in an oven at 80°C. Dissolve samples at different time points for analysis.

    • Photolytic Degradation: Expose the this compound solution and solid powder to light according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples along with a control (unstressed) sample by a stability-indicating HPLC-DAD/MS method.

Protocol 2: Stability-Indicating HPLC-MS Method

Instrumentation: HPLC with a Diode Array Detector and a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

Chromatographic Conditions (A Starting Point):

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B (e.g., 5%), and increase to a high percentage (e.g., 95%) over 20-30 minutes.
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 2-5 µL
DAD Wavelength 210-400 nm (monitor at multiple wavelengths)

Mass Spectrometry Conditions (A Starting Point):

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), both positive and negative modes
Scan Range m/z 100-1000
Source Parameters Optimize for this compound signal
Data Acquisition Full scan and data-dependent MS/MS

Data Presentation

Table 1: Summary of Forced Degradation of this compound (Hypothetical Data)

Stress Condition% Degradation of this compoundNumber of Major Degradation ProductsObservations
0.1 M HCl, 60°C, 24h15%1One major peak at a shorter retention time.
0.1 M NaOH, RT, 4h30%2Two major degradation products observed.
3% H₂O₂, RT, 8h25%>3A complex chromatogram with multiple small peaks.
80°C, solid, 48h<5%0This compound is relatively stable to dry heat.
Photolytic (ICH Q1B)10%1One major degradation product formed.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions may need to be optimized for specific laboratory settings and instrumentation.

Troubleshooting inconsistent results in Norbergenin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norbergenin. The information is designed to address common issues and ensure the generation of consistent and reliable data in various bioassays.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or precipitates when added to the cell culture medium. What should I do?

A1: This is a common issue related to the solubility of this compound. While soluble in DMSO, it has lower solubility in aqueous solutions like cell culture media.

  • Recommendation:

    • Ensure your final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

    • Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • When preparing your working concentrations, perform serial dilutions in warm (37°C) cell culture medium, vortexing gently between each dilution step.

    • Visually inspect the final solution for any precipitation before adding it to your cells.

    • Consider a brief sonication of the diluted solution to aid dissolution, but be mindful of potential compound degradation with excessive heat.

Q2: I am observing significant well-to-well variability in my cell viability assay (e.g., MTT, XTT) results. What are the potential causes?

A2: High variability can stem from several factors, from compound handling to assay execution.

  • Troubleshooting Steps:

    • Compound Precipitation: As mentioned in Q1, ensure this compound is fully dissolved at the tested concentrations. Precipitates can interfere with spectrophotometric readings and lead to inconsistent cellular exposure.

    • Pipetting Accuracy: Inconsistent volumes of cell suspension, this compound solution, or assay reagents will lead to variability. Use calibrated pipettes and proper technique.

    • Cell Seeding Density: Ensure a uniform, single-cell suspension before seeding to avoid clumps, which can lead to uneven growth and metabolic activity.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile PBS or media to maintain humidity.

    • Incubation Time: Ensure consistent incubation times for both drug treatment and the final colorimetric reaction.

Q3: My positive control for NF-κB activation (e.g., TNF-α, LPS) is working, but I don't see a consistent inhibitory effect with this compound. Why might this be?

A3: This could be related to the experimental conditions or the specific biology of your cell system.

  • Possible Explanations:

    • Suboptimal Concentration: The concentrations of this compound you are testing may be too low to elicit a significant inhibitory effect. Refer to the literature for effective concentration ranges (see data tables below).

    • Pre-incubation Time: this compound may require a certain amount of time to enter the cells and engage its targets. Consider pre-incubating your cells with this compound for a period (e.g., 1-2 hours) before adding the NF-κB activator.

    • Cell Line Specificity: The signaling pathways and their response to inhibitors can vary between different cell types. The effect of this compound on NF-κB may be more pronounced in certain cell lines (e.g., macrophages) than others.

    • Compound Stability: While generally stable, prolonged incubation in culture medium at 37°C could lead to some degradation. Prepare fresh dilutions for each experiment.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound in various bioassays. These values can serve as a reference for designing your experiments.

Table 1: Effect of this compound on LPS-Induced Pro-inflammatory Mediators in Macrophages

MediatorCell TypeThis compound Concentration (µM)MethodObserved EffectCitation
Nitric Oxide (NO)iBMDMs50Griess AssaySignificant inhibition of LPS-induced production[1]
IL-1β (mRNA)iBMDMs50qPCRSignificant inhibition of LPS-induced expression[1]
TNF-α (mRNA)iBMDMs50qPCRSignificant inhibition of LPS-induced expression[1]
TNF-α (protein)iBMDMs50ELISASignificant inhibition of LPS-induced production[1]
IL-6 (mRNA)iBMDMs50qPCRSignificant inhibition of LPS-induced expression[1]
iNOS (protein)iBMDMs50Western BlotDose-dependent reduction of LPS-induced expression[1]

iBMDMs: immortalized Bone Marrow-Derived Macrophages

Table 2: Modulation of Th1/Th2 Cytokine Balance by this compound in Adjuvant-Induced Arthritic Mice

Cytokine TypeCytokineThis compound Dose (mg/kg, p.o.)MethodObserved EffectCitation
Pro-inflammatory (Th1)IL-25, 10, 20, 40, 80Flow CytometryInhibition of production[2]
Pro-inflammatory (Th1)IFN-γ5, 10, 20, 40, 80Flow CytometryInhibition of production[2]
Pro-inflammatory (Th1)TNF-α5, 10, 20, 40, 80Flow CytometryInhibition of production[2]
Anti-inflammatory (Th2)IL-45, 10, 20, 40, 80Flow CytometryPotentiation of production[2]
Anti-inflammatory (Th2)IL-55, 10, 20, 40, 80Flow CytometryPotentiation of production[2]

Experimental Protocols

Cell Viability Assay (MTT-Based)

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Harvest and count cells, then resuspend them in fresh culture medium to the desired density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO).

    • Remove the old medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

NF-κB Reporter Assay

This protocol outlines the steps for a luciferase-based NF-κB reporter assay to measure the inhibitory potential of this compound.

  • Cell Transfection and Seeding:

    • Co-transfect your host cell line (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

    • One day post-transfection, seed the cells into a 96-well white, clear-bottom plate at a suitable density.

  • Compound Pre-treatment:

    • Prepare dilutions of this compound in the appropriate cell culture medium.

    • Add the this compound solutions to the wells and incubate for 1-2 hours.

  • NF-κB Activation:

    • Add the NF-κB activating agent (e.g., TNF-α at 20 ng/mL) to the wells already containing this compound. Include a negative control (no activator) and a positive control (activator with vehicle).

    • Incubate for 6-24 hours.

  • Cell Lysis and Luciferase Measurement:

    • Remove the medium and wash the cells once with PBS.

    • Add 20-50 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Measure firefly and Renilla luciferase activity sequentially using a luminometer and a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition by comparing the normalized luciferase activity in this compound-treated wells to the vehicle-treated positive control.

General Enzyme Inhibition Assay

This protocol provides a template for assessing this compound's inhibitory effect on a specific enzyme.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the target enzyme in a suitable buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare serial dilutions of this compound.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, this compound dilutions (or vehicle control), and the enzyme solution.

    • Pre-incubate the enzyme with this compound for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Measurement:

    • Measure the rate of product formation or substrate depletion over time using a microplate reader. The detection method will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each this compound concentration.

    • Plot the percentage of enzyme activity versus the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations

Signaling Pathways Modulated by this compound

This compound has been shown to inhibit pro-inflammatory signaling pathways. The diagrams below illustrate the key pathways affected.

Norbergenin_Signaling_Pathways cluster_LPS LPS-Induced Inflammation cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_STAT3 JAK/STAT Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKK MyD88->IKK MKKs MKKs TAK1->MKKs p38_JNK_ERK p38/JNK/ERK MKKs->p38_JNK_ERK AP1 AP-1 p38_JNK_ERK->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) AP1->Pro_inflammatory_Genes IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc translocates NFkB_nuc->Pro_inflammatory_Genes JAK JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer STAT3_dimer->Pro_inflammatory_Genes This compound This compound This compound->p38_JNK_ERK This compound->IKK This compound->pSTAT3

This compound inhibits key pro-inflammatory signaling pathways.
General Experimental Workflow for Bioassays

This workflow provides a logical sequence for conducting bioassays with this compound, from preparation to data analysis.

Experimental_Workflow A Prepare this compound Stock (High concentration in DMSO) C Prepare Working Solutions (Serial dilution in warm media) A->C B Cell Culture & Seeding (Ensure uniform density) D Treatment (Add compound to cells) B->D C->D E Incubation (Specified time and conditions) D->E F Assay-Specific Steps (e.g., add reagents, lyse cells) E->F G Data Acquisition (Plate reader, etc.) F->G H Data Analysis (Normalization, IC50 calculation) G->H

A generalized workflow for this compound bioassays.
Troubleshooting Logic for Inconsistent Results

This decision tree can help diagnose the cause of inconsistent or unexpected results in your this compound bioassays.

Troubleshooting_Logic Start Inconsistent Results Observed Q1 Is the compound fully dissolved in the final medium? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are controls (positive/vehicle) behaving as expected? A1_Yes->Q2 Sol_A1 Optimize dissolution: - Use warm media - Vortex during dilution - Check final DMSO concentration A1_No->Sol_A1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is there high well-to-well variability (high SD)? A2_Yes->Q3 Sol_A2 Check: - Reagent integrity/storage - Cell health and passage number - Instrument settings A2_No->Sol_A2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol_A3 Review: - Pipetting technique - Cell seeding uniformity - Plate edge effects A3_Yes->Sol_A3 End Review experimental design: - Concentration range - Incubation/pre-incubation time - Cell line suitability A3_No->End

A decision tree for troubleshooting inconsistent results.

References

Minimizing Norbergenin precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing and handling norbergenin stock solutions to minimize precipitation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro experiments?

A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound. It can achieve a high concentration of up to 125 mg/mL (397.79 mM), although this may require sonication to fully dissolve.[1][2] It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can significantly reduce the solubility of this compound.[1]

Q2: My this compound precipitated out of the DMSO stock solution upon storage. What could be the cause?

A2: Precipitation of this compound from a DMSO stock solution during storage can be due to several factors:

  • Improper Storage Temperature: Stock solutions should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1][2]

  • Repeated Freeze-Thaw Cycles: To avoid this, it is highly recommended to aliquot the stock solution into smaller, single-use volumes after preparation.[2]

  • Moisture Absorption: Using DMSO that is not anhydrous can lead to precipitation over time as this compound is less soluble in aqueous solutions. Always use fresh, high-quality DMSO.[1]

  • Concentration Too High: While a high concentration in DMSO is achievable, for routine experiments, preparing a stock solution at a slightly lower concentration might enhance stability.

Q3: Can I dissolve this compound in aqueous buffers?

A3: this compound has very low solubility in water.[3] Direct dissolution in aqueous buffers is not recommended as it will likely result in precipitation. For cell-based assays, a concentrated stock in DMSO should be prepared first and then diluted to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent toxicity.[4]

Q4: How can I prepare this compound for in vivo animal studies?

A4: For in vivo administration, a co-solvent system is typically required. Direct injection of a DMSO stock is not advisable due to potential toxicity. Here are some established protocols for preparing this compound for in vivo use, achieving a solubility of at least 2.08 mg/mL:[1]

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]

  • Protocol 3: 10% DMSO and 90% Corn Oil.[1]

Q5: What is the stability of this compound in solution at different pH values?

A5: While specific data for this compound is limited, studies on the closely related compound bergenin show that it is more stable in acidic conditions and is sensitive to hydrolysis in neutral and alkaline solutions (pH 7 and above).[5][6] This degradation increases with higher pH and temperature.[6] It is therefore advisable to maintain a slightly acidic pH if possible for any aqueous dilutions, though for most cell culture applications at physiological pH, the short exposure time may not lead to significant degradation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
This compound powder does not dissolve in DMSO. 1. Concentration is too high.2. Insufficient agitation.3. Hygroscopic DMSO was used.1. Try a lower concentration.2. Use an ultrasonic bath to aid dissolution.[1][2]3. Gently warm the solution to 37°C while mixing.[2]4. Always use fresh, anhydrous DMSO.[1]
Precipitation occurs when diluting the DMSO stock in aqueous media. 1. The aqueous solubility limit was exceeded.2. Rapid change in solvent polarity.1. Increase the final volume of the aqueous media to lower the final concentration.2. Perform a stepwise dilution. Add the DMSO stock to a small volume of media first, mix well, and then add this to the final volume.3. For in vivo preparations, use a co-solvent system as described in the FAQs.[1][4]
Inconsistent experimental results using the same stock solution. 1. Degradation of this compound due to improper storage.2. Precipitation in the stock solution leading to inaccurate pipetting.1. Prepare fresh stock solutions more frequently.2. Ensure proper storage at -20°C or -80°C and avoid light exposure.[1][2]3. Before use, visually inspect the stock solution for any precipitates. If present, warm and sonicate to redissolve.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
DMSO 125 mg/mL (397.79 mM)[1][2]Requires sonication for high concentrations. Use anhydrous DMSO.[1]
Chloroform Soluble[7]Qualitative data.
Dichloromethane Soluble[7]Qualitative data.
Ethyl Acetate Soluble[7]Qualitative data.
Acetone Soluble[7]Qualitative data.
Methanol Soluble[3]Qualitative data. Bergenin is also soluble in methanol.[3]
Water Insoluble[3]Bergenin is also reported to be insoluble in water.[3]
Ethanol Insoluble[3]Bergenin is also reported to be insoluble in ethanol.[3]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationRecommendations
-20°C Up to 1 month[1][2]Aliquot to avoid freeze-thaw cycles.
-80°C Up to 6 months[1][2]Preferred for long-term storage. Aliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (M.Wt: 314.24 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Analytical balance

    • Ultrasonic bath

    • Pipettes

  • Procedure:

    • Calculate the required mass of this compound. For 1 mL of a 100 mM stock solution, weigh out 31.42 mg of this compound.

    • Transfer the weighed this compound to a sterile vial.

    • Add a small amount of DMSO (e.g., 800 µL) to the vial.

    • Vortex the vial to mix.

    • Place the vial in an ultrasonic bath for 10-15 minutes to aid dissolution. If precipitation persists, gently warm the vial to 37°C.

    • Once fully dissolved, add DMSO to reach the final volume of 1 mL.

    • Vortex briefly to ensure homogeneity.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Visualizations

Norbergenin_Troubleshooting_Workflow This compound Stock Solution Troubleshooting start Start: Prepare this compound Stock dissolve Does it dissolve completely? start->dissolve yes_dissolve Yes dissolve->yes_dissolve no_dissolve No dissolve->no_dissolve store Aliquot and Store (-20°C or -80°C) yes_dissolve->store troubleshoot_dissolve Troubleshoot Dissolution: - Use fresh, anhydrous DMSO - Sonicate - Gently warm (37°C) - Reduce concentration no_dissolve->troubleshoot_dissolve troubleshoot_dissolve->dissolve dilute Dilute for Experiment store->dilute precipitation Precipitation upon dilution? dilute->precipitation yes_precipitate Yes precipitation->yes_precipitate no_precipitate No precipitation->no_precipitate troubleshoot_precipitate Troubleshoot Dilution: - Use stepwise dilution - Lower final concentration - Consider co-solvents for in vivo yes_precipitate->troubleshoot_precipitate proceed Proceed with Experiment no_precipitate->proceed troubleshoot_precipitate->dilute

Caption: Troubleshooting workflow for preparing this compound stock solutions.

Norbergenin_Signaling_Pathways Potential Signaling Pathways Modulated by this compound cluster_inflammatory Inflammatory Stimuli cluster_pathways Cellular Signaling cluster_outcomes Cellular Response stimuli e.g., LPS, Pathogens mapk MAPK Pathway (p38, ERK, JNK) stimuli->mapk nfkb NF-κB Pathway stimuli->nfkb mapk->nfkb pro_inflammatory Pro-inflammatory Cytokines (IL-2, IFN-γ, TNF-α) nfkb->pro_inflammatory th1 Th1 Differentiation th1->pro_inflammatory th2 Th2 Differentiation anti_inflammatory Anti-inflammatory Cytokines (IL-4, IL-5) th2->anti_inflammatory This compound This compound This compound->mapk Inhibits This compound->nfkb Inhibits This compound->th1 Inhibits This compound->th2 Promotes

Caption: this compound's modulation of inflammatory and immune signaling pathways.

References

Technical Support Center: Enhancing Norbergenin Bioavailability for In-Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in-vivo bioavailability of Norbergenin. Given the limited specific data on this compound, this guide leverages extensive research on its parent compound, Bergenin, which shares structural similarities and bioavailability challenges, primarily low aqueous solubility and poor membrane permeability.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the in-vivo bioavailability of this compound?

A1: The primary challenges in achieving adequate in-vivo bioavailability for this compound, much like its parent compound Bergenin, are its inherent physicochemical properties. These include low aqueous solubility and poor permeability across biological membranes.[1][2] These factors significantly limit its absorption from the gastrointestinal tract following oral administration, leading to low plasma concentrations and potentially reduced therapeutic efficacy.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Several advanced formulation strategies have shown significant success in improving the oral bioavailability of structurally similar compounds like Bergenin and can be adapted for this compound. These include:

  • Nanostructured Lipid Carriers (NLCs): These are second-generation lipid nanoparticles that can encapsulate lipophilic compounds, improve drug loading, and offer controlled release.[3][4]

  • Phospholipid Complexes: Forming a complex between this compound and phospholipids can enhance its lipophilicity, thereby improving its ability to traverse the intestinal membrane.[5][6]

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can increase the surface area for absorption and improve solubility.

  • Cyclodextrin Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility and dissolution rate.[7]

Q3: Are there any non-formulation strategies to improve this compound's bioavailability?

A3: Yes, co-administration with absorption enhancers is a viable strategy. These are compounds that can transiently and reversibly increase the permeability of the intestinal epithelium. For the related compound Bergenin, co-administration with borneol or Poloxamer 188 has been shown to significantly increase its absorption.[8]

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps
Low and variable plasma concentrations of this compound in animal studies. Poor oral absorption due to low solubility and/or permeability.1. Review Formulation: Assess the current formulation's ability to address solubility and permeability limitations. Consider formulating this compound as a nanostructured lipid carrier (NLC), phospholipid complex, or nanoemulsion. 2. Incorporate Absorption Enhancers: Co-administer this compound with a permeation enhancer like borneol. 3. Optimize Dosing Regimen: Investigate the effect of dosing vehicle, volume, and frequency on absorption.
Precipitation of this compound in aqueous solutions for in-vitro assays or dosing. Low aqueous solubility of this compound.1. Utilize Co-solvents: Employ pharmaceutically acceptable co-solvents such as propylene glycol or polyethylene glycol (PEG) to increase solubility. 2. Prepare a Cyclodextrin Complex: Form an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility. 3. Adjust pH: Investigate the pH-solubility profile of this compound to determine if adjusting the pH of the vehicle can improve solubility.
Inconsistent results between in-vitro dissolution and in-vivo absorption. Complex physiological factors in the gastrointestinal tract not accounted for in in-vitro models (e.g., enzymatic degradation, efflux transporters).1. Conduct Ex-Vivo Permeability Studies: Use models like the everted gut sac technique to better mimic intestinal absorption. 2. Investigate Efflux Pump Inhibition: Assess if this compound is a substrate for efflux pumps like P-glycoprotein. If so, consider co-administration with a known inhibitor. 3. Evaluate Metabolic Stability: Determine the stability of this compound in simulated gastric and intestinal fluids.
Difficulty in formulating a stable nano-formulation. Issues with particle size, polydispersity index (PDI), or zeta potential leading to aggregation and instability.1. Optimize Formulation Components: Systematically vary the concentrations of lipids, surfactants, and co-surfactants to achieve optimal particle size and PDI. 2. Refine Preparation Method: Adjust parameters such as homogenization speed and time, or sonication amplitude and duration. 3. Incorporate Stabilizers: Add steric or electrostatic stabilizers to the formulation to prevent particle aggregation.

Quantitative Data Summary

The following table summarizes the reported improvements in the bioavailability of Bergenin using various formulation strategies. While this data is for Bergenin, it provides a strong indication of the potential for similar enhancements with this compound.

Formulation Strategy Animal Model Key Pharmacokinetic Parameter Improvement Fold Increase in Bioavailability (Relative)
Nanostructured Lipid Carriers (NLCs) Wistar RatsIncreased AUC (Area Under the Curve)4.79[9]
Phospholipid Complex RatsIncreased Cmax (Maximum Concentration) and AUC4.39[6]
Co-administration with Borneol RatsIncreased AUC4.42[8]
Co-administration with Poloxamer 188 RatsIncreased AUC1.75[8]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)

This protocol is a general guideline and should be optimized for this compound.

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Liquid Lipid (e.g., Oleic acid, Miglyol® 812)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Co-surfactant (e.g., Transcutol® P)

  • Purified water

Method: High-Pressure Homogenization

  • Preparation of Lipid Phase:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Add the liquid lipid to the molten solid lipid.

    • Disperse the accurately weighed amount of this compound in the molten lipid mixture under constant stirring until a clear solution is obtained.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant and co-surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm for 10-15 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine encapsulation efficiency and drug loading.

Protocol 2: In-Vivo Pharmacokinetic Study Design

Animal Model:

  • Sprague-Dawley or Wistar rats are commonly used.[10] Ensure compliance with all institutional and national guidelines for the care and use of laboratory animals.

Experimental Groups:

  • Control Group: this compound suspension/solution in a simple vehicle (e.g., water with 0.5% carboxymethyl cellulose).

  • Test Group 1: this compound-NLC formulation.

  • Test Group 2: this compound-Phospholipid Complex formulation.

  • (Optional) Test Group 3: this compound co-administered with an absorption enhancer.

Procedure:

  • Dosing:

    • Fast the animals overnight with free access to water.

    • Administer the respective formulations orally via gavage at a predetermined dose of this compound.

  • Blood Sampling:

    • Collect blood samples (e.g., via the tail vein or retro-orbital plexus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.[11]

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½) using appropriate software.

    • Determine the relative bioavailability of the test formulations compared to the control.

Visualizations

Signaling Pathways

Bergenin, and likely this compound, has been reported to modulate several key signaling pathways involved in inflammation and cell proliferation.[1][8] Understanding these pathways can be crucial for interpreting in-vivo study results.

Norbergenin_Signaling_Pathways cluster_inflammation Inflammatory Signaling cluster_proliferation Cell Proliferation Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPK TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines Norbergenin_inflam This compound Norbergenin_inflam->NFkB Inhibits Norbergenin_inflam->MAPK Inhibits GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Norbergenin_prolif This compound Norbergenin_prolif->PI3K Inhibits

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for developing and evaluating a novel this compound formulation for improved in-vivo bioavailability.

Norbergenin_Bioavailability_Workflow cluster_formulation Formulation Development cluster_invitro In-Vitro & Ex-Vivo Evaluation cluster_invivo In-Vivo Evaluation Formulation_Strategy Select Formulation Strategy (e.g., NLCs, Phospholipid Complex) Optimization Optimize Formulation Parameters Formulation_Strategy->Optimization Characterization Physicochemical Characterization (Particle Size, EE%) Optimization->Characterization Solubility Solubility & Dissolution Studies Characterization->Solubility Permeability Ex-Vivo Permeability Assay (e.g., Everted Gut Sac) Solubility->Permeability Animal_Study Pharmacokinetic Study in Rats Permeability->Animal_Study Bioanalysis LC-MS/MS Analysis of Plasma Samples Animal_Study->Bioanalysis Data_Analysis Calculate PK Parameters & Relative Bioavailability Bioanalysis->Data_Analysis

Caption: Workflow for enhancing this compound's in-vivo bioavailability.

Logical Relationship: Troubleshooting Low Bioavailability

This diagram outlines a logical approach to troubleshooting issues of low bioavailability in this compound in-vivo studies.

Caption: Troubleshooting guide for low this compound bioavailability.

References

Addressing matrix effects in the analysis of Norbergenin in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Norbergenin in complex biological matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound using techniques such as LC-MS/MS.

Issue 1: Low or No this compound Signal (Poor Recovery)

Symptoms:

  • The peak area for this compound is significantly lower than expected in your samples compared to a pure standard solution.

  • The signal is inconsistent across replicate injections of the same sample.

  • No peak is detected for this compound, especially at low concentrations.

Possible Causes and Solutions:

  • Inefficient Extraction: this compound may not be efficiently extracted from the sample matrix.

    • Solution: Optimize the extraction procedure. For plasma or serum, protein precipitation is a common first step. However, for more complex matrices or to achieve lower detection limits, more rigorous extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary. Experiment with different organic solvents for LLE or different sorbents and elution solvents for SPE.

  • Analyte Degradation: this compound might be unstable under the experimental conditions.

    • Solution: Assess the stability of this compound in the biological matrix under the conditions of collection, storage, and processing.[1] This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the storage temperature.

  • Significant Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to a suppressed signal.[2][3]

    • Solution: Refer to the "High Signal Suppression or Enhancement (Matrix Effects)" section below for detailed troubleshooting steps.

Issue 2: High Signal Suppression or Enhancement (Matrix Effects)

Symptoms:

  • Inconsistent quantification results between different sample lots or sources.

  • The response of this compound in a post-extraction spiked sample is significantly different from the response in a neat standard solution. A lower response indicates ion suppression, while a higher response indicates ion enhancement.[2][4]

Possible Causes and Solutions:

  • Co-elution of Matrix Components: Endogenous substances from the biological matrix (e.g., phospholipids, salts, other metabolites) are eluting from the chromatography column at the same time as this compound and interfering with its ionization.[2][5]

    • Solution 1: Improve Chromatographic Separation: Modify the HPLC/UPLC method to better separate this compound from interfering matrix components. This can involve:

      • Changing the mobile phase composition or gradient profile.

      • Using a different type of chromatography column (e.g., a column with a different stationary phase chemistry or particle size).

      • Adjusting the column temperature.

    • Solution 2: Enhance Sample Cleanup: Implement a more effective sample preparation method to remove interfering components before analysis. Techniques like SPE are generally more effective at removing matrix components than simple protein precipitation.

    • Solution 3: Dilute the Sample: If the concentration of this compound is high enough, diluting the sample extract can reduce the concentration of interfering matrix components and thus lessen the matrix effect.

  • Inadequate Compensation for Matrix Effects: The chosen method of quantification does not adequately account for the variability introduced by the matrix.

    • Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS has the same physicochemical properties as this compound and will be affected by matrix effects in the same way. The ratio of the analyte to the SIL-IS should remain constant, even if there is ion suppression or enhancement.

    • Solution 2: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is from the same source as the samples. This helps to ensure that the standards and the samples experience similar matrix effects.

    • Solution 3: Standard Addition: This method involves adding known amounts of this compound standard to aliquots of the sample. It is a robust way to correct for matrix effects but is more time-consuming.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound?

A1: The "matrix" refers to all the components in a sample other than the analyte of interest (this compound). Matrix effects occur when these other components interfere with the measurement of this compound.[2] In LC-MS/MS analysis, this interference typically happens during the ionization process in the mass spectrometer's ion source. Co-eluting matrix components can either suppress the ionization of this compound, leading to a weaker signal (ion suppression), or enhance it, causing a stronger signal (ion enhancement).[2][4] These effects are a major concern because they can lead to inaccurate and imprecise quantification of this compound, compromising the reliability of the analytical results.[3]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: There are two common methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank sample extract is then injected. Any dip or rise in the constant this compound signal indicates at what retention times ion suppression or enhancement is occurring due to eluting matrix components.

  • Post-Extraction Spike Method: This is a quantitative method. You compare the peak area of this compound in a solution prepared in a pure solvent with the peak area of this compound spiked into a blank sample extract after the extraction process. The ratio of these peak areas, known as the matrix factor, quantifies the extent of the matrix effect.[4] A matrix factor of 1 indicates no matrix effect, less than 1 indicates ion suppression, and greater than 1 indicates ion enhancement.[3]

Q3: What is the best sample preparation technique to minimize matrix effects for this compound analysis?

A3: The "best" technique depends on the complexity of the matrix and the required sensitivity of the assay. Here's a general comparison:

  • Protein Precipitation (PPT): This is a simple and fast method, often used for plasma or serum. It involves adding a solvent like acetonitrile or methanol to precipitate proteins. However, it is the least effective at removing other matrix components like phospholipids and may not be sufficient for highly sensitive assays.

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning this compound into an immiscible organic solvent, leaving many interfering substances behind in the aqueous layer. The choice of solvent is critical for good recovery.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences. It uses a solid sorbent to selectively retain this compound while other matrix components are washed away. The choice of sorbent and elution solvents can be optimized for maximum cleanup.

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?

A4: It is highly recommended to use a SIL-IS for this compound analysis whenever accurate and precise quantification is required, especially when dealing with complex matrices like plasma, urine, or tissue homogenates. A SIL-IS is the gold standard for compensating for matrix effects because it behaves almost identically to this compound during sample preparation, chromatography, and ionization. Any signal suppression or enhancement will affect both the analyte and the SIL-IS to the same extent, allowing for a reliable quantification based on the ratio of their signals.

Quantitative Data on Matrix Effects for Structurally Similar Compounds

Analyte (Phenolic Compound)Concentration (ng/mL)Matrix Effect (%)Extraction Recovery (%)
Flavonoid Glycosides
Luteolin-7-O-β-D-gentiobioside595.8 ± 7.288.4 ± 6.5
5097.2 ± 5.990.1 ± 5.8
50096.5 ± 6.889.7 ± 6.1
Luteolin-7-O-β-D-glucuronide5102.3 ± 8.191.5 ± 7.3
50101.5 ± 7.592.3 ± 6.9
500103.1 ± 8.390.8 ± 7.1
Phenolic Acids
5-Caffeoylquinic acid1092.1 ± 9.485.3 ± 8.7
10094.6 ± 8.187.2 ± 7.5
100093.8 ± 8.586.9 ± 7.9
Caffeic acid2105.4 ± 10.295.1 ± 9.8
20104.7 ± 9.894.6 ± 9.1
200106.2 ± 10.595.8 ± 9.9

Data adapted from a study on the simultaneous determination of phenolic compounds in rat plasma using HPLC-MS/MS.[6] Matrix effect was calculated as (peak area in post-extraction spiked matrix / peak area in neat solution) x 100%. Extraction recovery was determined by comparing the peak area of pre-extraction spiked samples to post-extraction spiked samples.

Experimental Protocols

Protocol 1: Analysis of this compound in Rat Plasma by LC-MS/MS

This protocol is based on a validated method for the pharmacokinetic study of bergenin (this compound).

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., a structurally similar compound if a SIL-IS is not available).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Can be either positive or negative, depending on which provides a better signal for this compound.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound and the IS.

Visualizations

Experimental_Workflow_Plasma cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. 100 µL Rat Plasma add_is 2. Add Internal Standard plasma->add_is vortex1 3. Vortex add_is->vortex1 add_acn 4. Add Acetonitrile (PPT) vortex1->add_acn vortex2 5. Vortex add_acn->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant evaporate 8. Evaporate to Dryness supernatant->evaporate reconstitute 9. Reconstitute evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for the analysis of this compound in plasma.

Troubleshooting_Matrix_Effects start Inconsistent or Inaccurate Results check_me Assess Matrix Effects (Post-Extraction Spike) start->check_me me_present Significant Matrix Effect Detected? check_me->me_present no_me Matrix Effect is Minimal. Investigate other causes (e.g., instrument performance, standard stability). me_present->no_me No optimize_chrom Optimize Chromatography (e.g., change gradient, new column) me_present->optimize_chrom Yes improve_cleanup Improve Sample Cleanup (e.g., switch from PPT to SPE) optimize_chrom->improve_cleanup use_is Implement Compensation Strategy improve_cleanup->use_is sil_is Use Stable Isotope-Labeled IS use_is->sil_is mmc Use Matrix-Matched Calibrants use_is->mmc std_add Use Standard Addition use_is->std_add revalidate Re-validate Method sil_is->revalidate mmc->revalidate std_add->revalidate

Caption: Troubleshooting workflow for addressing matrix effects.

References

Technical Support Center: Synthesis of Norbergenin from Bergenin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the efficiency of Norbergenin synthesis from Bergenin. The following sections include detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical transformation when synthesizing this compound from Bergenin?

A1: The synthesis involves the selective O-demethylation of Bergenin. This reaction specifically removes the methyl group from the 4-O-methyl gallic acid core of the Bergenin molecule to yield this compound, which possesses a free hydroxyl group at this position.

Q2: Which reagents are commonly used for the demethylation of Bergenin?

A2: Several reagents can be employed for the cleavage of aryl methyl ethers. For a substrate like Bergenin, which has multiple hydroxyl groups, selective and milder reagents are preferred. Common choices include Lewis acids like aluminum chloride (AlCl₃) in the presence of a base such as pyridine, or boron tribromide (BBr₃). Each reagent has its own advantages and requires specific reaction conditions.

Q3: Why is temperature control crucial for this reaction?

A3: Temperature control is critical to ensure the selectivity and completeness of the demethylation reaction while minimizing side product formation. Insufficient temperature may lead to an incomplete reaction, while excessive heat can cause degradation of the starting material and the product, or lead to non-selective reactions, resulting in a lower yield and more complex purification.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the Bergenin starting material and a this compound standard (if available) on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. A change in the retention factor (Rf) value will indicate the conversion.

Q5: What are the main challenges in purifying this compound after the synthesis?

A5: Purification can be challenging due to the high polarity of both this compound and potential byproducts. The primary difficulties include separating this compound from unreacted Bergenin and any side products formed during the reaction. Column chromatography with a polar stationary phase like silica gel is a common purification method. Careful selection of the eluent system is crucial for achieving good separation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Conversion of Bergenin 1. Inactive or insufficient demethylating agent.2. Reaction temperature is too low.3. Presence of moisture in the reaction setup (for moisture-sensitive reagents like AlCl₃ or BBr₃).4. Insufficient reaction time.1. Use a fresh batch of the demethylating agent and ensure the correct stoichiometry.2. Gradually increase the reaction temperature while monitoring with TLC.3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).4. Extend the reaction time and continue monitoring by TLC until the starting material is consumed.
Formation of Multiple Unidentified Byproducts 1. Reaction temperature is too high.2. The demethylating agent is too harsh or used in excess.3. Prolonged reaction time after completion.1. Lower the reaction temperature and perform optimization studies.2. Reduce the equivalents of the demethylating agent.3. Quench the reaction as soon as TLC indicates the complete consumption of Bergenin.
Difficulty in Isolating this compound from the Reaction Mixture 1. Inappropriate work-up procedure.2. This compound and Bergenin have similar polarities, making separation difficult.3. Product precipitation or co-precipitation with salts during work-up.1. Adjust the pH during the aqueous work-up to ensure the product is in a soluble form before extraction.2. Use a suitable column chromatography system. A gradient elution from a less polar to a more polar solvent system may be necessary.3. Ensure complete dissolution of the crude product in a suitable solvent before purification.
Low Final Yield of Pure this compound 1. A combination of the issues mentioned above.2. Loss of product during extraction and purification steps.1. Systematically address each potential issue from the troubleshooting guide.2. Minimize transfer steps and use appropriate solvent volumes for extraction. Optimize the column chromatography conditions to reduce product loss on the column.

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the chosen method and reaction conditions. Below is a summary of typical data for a common demethylation method.

ParameterAluminum Chloride/Pyridine Method
Demethylating Agent Aluminum Chloride (AlCl₃)
Base Pyridine
Solvent Pyridine
Temperature 90-100 °C
Reaction Time 4-6 hours
Typical Yield 70-85%
Purity (after chromatography) >95%

Experimental Protocols

Method: Demethylation using Aluminum Chloride and Pyridine

This protocol describes a common and effective method for the O-demethylation of Bergenin.

Materials:

  • Bergenin

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl), 2N

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add Bergenin (1 equivalent).

    • Add anhydrous pyridine as the solvent.

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Reagent:

    • Slowly add anhydrous aluminum chloride (3-4 equivalents) to the stirred solution portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction:

    • After the addition is complete, slowly warm the reaction mixture to 90-100 °C.

    • Maintain this temperature and stir the reaction for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., using a DCM:MeOH 9:1 mixture as the eluent). The reaction is complete when the Bergenin spot has disappeared.

  • Work-up:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Carefully quench the reaction by the slow addition of 2N HCl.

    • Concentrate the mixture under reduced pressure to remove the pyridine.

    • Adjust the pH of the aqueous residue to ~2-3 with 2N HCl.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the dried organic phase under reduced pressure to obtain the crude product.

    • Purify the crude this compound by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol (e.g., starting from 100% DCM and gradually increasing the methanol concentration).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield pure this compound.

Visualizations

Experimental Workflow

experimental_workflow start Start: Bergenin setup Reaction Setup (Bergenin in Pyridine, 0°C) start->setup reagent Add AlCl3 (Maintain <10°C) setup->reagent reaction Heat to 90-100°C (4-6 hours) reagent->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Quench & Work-up (HCl, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification end End: Pure this compound purification->end

Caption: A flowchart of the experimental workflow for the synthesis of this compound from Bergenin.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Incomplete Reaction check_conversion Check TLC for Bergenin Conversion start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Complete Conversion (Low Isolated Yield) check_conversion->complete Yes cause_incomplete1 Increase Reaction Time/Temperature incomplete->cause_incomplete1 cause_incomplete2 Check Reagent Quality & Stoichiometry incomplete->cause_incomplete2 cause_incomplete3 Ensure Anhydrous Conditions incomplete->cause_incomplete3 cause_low_yield1 Optimize Work-up pH complete->cause_low_yield1 cause_low_yield2 Optimize Chromatography (Eluent/Gradient) complete->cause_low_yield2 cause_low_yield3 Check for Degradation (High Temp/Side Rxns) complete->cause_low_yield3

Caption: A decision tree for troubleshooting common issues in this compound synthesis.

Validation & Comparative

A Comparative Analysis of Norbergenin and Bergenin: Antioxidant Potential for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of natural product research, the isocoumarin derivatives norbergenin and bergenin have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of their antioxidant properties, offering researchers, scientists, and drug development professionals a data-driven overview supported by experimental evidence to inform future research and therapeutic applications.

Executive Summary

This compound, the O-demethylated derivative of bergenin, demonstrates markedly superior direct radical scavenging activity in vitro compared to its parent compound, bergenin. Experimental data from DPPH assays show this compound to be a moderately potent antioxidant, whereas bergenin is largely inactive in similar chemical tests. However, bergenin exhibits a cellular antioxidant effect through the activation of the Nrf2 signaling pathway, a key regulator of endogenous antioxidant responses. A comparative analysis of this compound's activity on this pathway remains an area for future investigation.

Quantitative Antioxidant Activity

The following table summarizes the available quantitative data on the in vitro antioxidant activity of this compound and bergenin from key chemical assays.

CompoundAssayIC50 / ActivityReference(s)
This compound DPPH Radical Scavenging13 µM[1]
Superoxide Anion Scavenging32 µM[1]
Bergenin DPPH Radical Scavenging"Almost inactive" (6.44 ± 1.91% scavenging at 100 µg/mL)[2][3]
ABTS Radical ScavengingIC50 range: 31.56 - 75.06 µg/mL[4]
Reducing Power AssayLow activity compared to derivatives[2][5]

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological or biochemical function by 50%. A lower IC50 value indicates greater potency.

Mechanisms of Antioxidant Action

This compound: Superior Direct Radical Scavenging

This compound's enhanced antioxidant capacity is attributed to its chemical structure, specifically the presence of a pyrogallol moiety. This structural feature facilitates the donation of hydrogen atoms to neutralize free radicals. Theoretical studies suggest that this compound primarily acts through Hydrogen Atom Transfer (HT) and Sequential Proton Loss Electron Transfer (SPLET) mechanisms to exert its scavenging effects.

Bergenin: Cellular Antioxidant Response via Nrf2 Activation

While exhibiting weak direct scavenging activity, bergenin contributes to cellular antioxidant defense by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[6][7]. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). This mechanism suggests that bergenin's protective effects are mediated more through the upregulation of endogenous antioxidant systems rather than direct radical quenching.

Currently, there is a lack of published data on whether this compound also activates the Nrf2 signaling pathway, presenting a key area for further comparative research.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Bergenin_Nrf2_Pathway cluster_nucleus Nuclear Events stress Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 induces dissociation bergenin Bergenin bergenin->keap1_nrf2 promotes dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus translocation are ARE genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes proteins Cytoprotective Proteins genes->proteins translation response Cellular Antioxidant Response proteins->response

Caption: Bergenin-mediated activation of the Nrf2 signaling pathway.

Antioxidant_Assay_Workflow start Start prep_reagents Prepare Reagents (e.g., DPPH, ABTS, FRAP solution) start->prep_reagents prep_samples Prepare Test Compounds (this compound, Bergenin) & Positive Control (e.g., Ascorbic Acid) in serial dilutions start->prep_samples reaction Mix Reagents with Samples, Control, and Blank prep_reagents->reaction prep_samples->reaction incubation Incubate under Specified Conditions (Time, Temperature, Light) reaction->incubation measurement Measure Absorbance (Spectrophotometer) incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation end End calculation->end

Caption: General experimental workflow for in vitro antioxidant assays.

Detailed Experimental Protocols

The following are generalized protocols for the key antioxidant assays cited. Researchers should refer to the specific publications for detailed parameters.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample Preparation: Test compounds (this compound, bergenin) and a positive control (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.

  • Reaction: A small volume of the test sample is added to a larger volume of the DPPH solution. A blank containing only the solvent is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing a decolorization that is measured spectrophotometrically.

Methodology:

  • Reagent Preparation: The ABTS radical cation is generated by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark for 12-16 hours. The resulting solution is then diluted with a solvent (e.g., ethanol) to a specific absorbance at a set wavelength (e.g., 734 nm).

  • Sample Preparation: Test compounds and a positive control are prepared in various concentrations.

  • Reaction: An aliquot of the test sample is mixed with the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a defined time (e.g., 6-30 minutes) at room temperature.

  • Measurement: The absorbance is read at the specified wavelength (e.g., 734 nm).

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Methodology:

  • Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Sample Preparation: Test compounds and a standard (e.g., FeSO₄·7H₂O) are prepared.

  • Reaction: The FRAP reagent is mixed with the test sample or standard.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 4-30 minutes).

  • Measurement: The absorbance of the colored product is measured at a specific wavelength (typically around 593 nm).

  • Calculation: A standard curve is generated using the ferrous iron standard. The antioxidant capacity of the sample is then expressed as an equivalent concentration of the standard (e.g., in µM Fe(II)).

Conclusion and Future Directions

The comparative analysis reveals a clear distinction in the antioxidant mechanisms of this compound and bergenin. This compound is a more potent direct free radical scavenger, a property conferred by its demethylated structure. In contrast, bergenin's antioxidant contribution appears to be primarily indirect, through the modulation of the Nrf2 signaling pathway, which enhances the cell's intrinsic antioxidant defenses.

For drug development professionals, this compound may be a more promising candidate for applications requiring direct ROS quenching. Bergenin, on the other hand, could be explored for its potential to modulate cellular resilience to oxidative stress over the long term.

Key areas for future research include:

  • A direct, head-to-head comparison of this compound and bergenin in a wider array of antioxidant assays, including cellular antioxidant activity (CAA) assays.

  • Investigation into whether this compound activates the Nrf2 signaling pathway to provide a complete picture of its cellular antioxidant mechanisms.

  • In vivo studies to determine how the observed in vitro antioxidant activities translate to physiological effects.

This guide provides a foundational understanding for researchers to build upon, facilitating the strategic development of these promising natural compounds for therapeutic use.

References

A Comparative Analysis of the Anti-inflammatory Properties of Norbergenin and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the exploration of natural compounds with therapeutic potential remains a critical endeavor for researchers and scientists. Among these, Norbergenin and Quercetin have emerged as promising candidates for their significant anti-inflammatory activities. This guide provides a detailed comparison of their effects, supported by experimental data, to aid in the objective assessment of their performance.

Quantitative Comparison of Anti-inflammatory Effects

The following table summarizes the quantitative data on the inhibitory effects of this compound and Quercetin on key inflammatory mediators. It is important to note that the data for each compound are derived from separate studies, and direct head-to-head comparisons under identical experimental conditions are not currently available. The primary model discussed is lipopolysaccharide (LPS)-stimulated macrophages, a standard in vitro model for studying inflammation.

CompoundInflammatory MediatorCell TypeConcentrationInhibition/EffectReference
This compound Nitric Oxide (NO)iBMDMs/BMDMs50 µMAlleviated LPS-induced production[1][2]
IL-1βiBMDMs/BMDMs50 µMAlleviated LPS-induced production[1][2]
TNF-αiBMDMs/BMDMs50 µMAlleviated LPS-induced production[1][2]
IL-6iBMDMs/BMDMs50 µMAlleviated LPS-induced production[1][2]
Quercetin Nitric Oxide (NO)RAW 264.75, 10, 25, 50 µMSignificant inhibition (dose-dependent)[3][4]
TNF-αRAW 264.75, 10, 20 µMReduced LPS-induced production[5]
IL-1βRAW 264.75, 10, 20 µMReduced LPS-induced production[5]
IL-6RAW 264.75, 10, 20 µMReduced LPS-induced production[5]
IL-6RAW 264.76.25, 12.5, 25 µMSignificant suppression[6]
COX-2RAW 264.76.25, 12.5, 25 µMInhibited protein levels[6]
iNOSRAW 264.76.25, 12.5, 25 µMInhibited protein levels[6]

iBMDMs: immortalized Bone Marrow-Derived Macrophages; BMDMs: Bone Marrow-Derived Macrophages; RAW 264.7: mouse macrophage cell line.

Mechanistic Insights: Signaling Pathways

Both this compound and Quercetin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

This compound has been shown to inhibit the activation of several critical signaling pathways in LPS-stimulated macrophages.[1][2][7] It suppresses the activation of Toll-like Receptor 2 (TLR2) mediated pathways, leading to the downstream inhibition of Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Furthermore, this compound can reverse LPS-induced metabolic reprogramming in macrophages.[1][2]

Norbergenin_Pathway LPS LPS TLR2 TLR2 LPS->TLR2 NFkB NF-κB Activation TLR2->NFkB MAPK MAPK Activation TLR2->MAPK STAT3 STAT3 Activation TLR2->STAT3 This compound This compound This compound->TLR2 This compound->NFkB This compound->MAPK This compound->STAT3 Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB->Inflammation MAPK->Inflammation STAT3->Inflammation Quercetin_Pathway LPS LPS / Other Inflammatory Stimuli Signaling Upstream Signaling LPS->Signaling NFkB NF-κB Activation Signaling->NFkB MAPK MAPK Activation Signaling->MAPK STAT1 STAT1 Activation Signaling->STAT1 Quercetin Quercetin Quercetin->NFkB Quercetin->MAPK Quercetin->STAT1 COX_LOX COX / LOX Enzymes Quercetin->COX_LOX Inflammation Pro-inflammatory Mediator Production (Cytokines, NO, PGs) NFkB->Inflammation MAPK->Inflammation STAT1->Inflammation COX_LOX->Inflammation Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Analysis of Inflammatory Mediators cluster_2 Analysis of Signaling Pathways Seeding Seed Macrophages Pretreatment Pre-treat with This compound or Quercetin Seeding->Pretreatment Stimulation Induce Inflammation with LPS Pretreatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Cell_Lysis Collect Cell Lysates Stimulation->Cell_Lysis NO_Assay Nitric Oxide Assay (Griess Reagent) Supernatant->NO_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-6, etc.) Supernatant->Cytokine_Assay Western_Blot Western Blot for Signaling Proteins (NF-κB, MAPK, etc.) Cell_Lysis->Western_Blot

References

Validating Norbergenin's Neuroprotective Mechanism of Action in Neuronal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Norbergenin, a C-glycoside of 4-O-methylgallic acid, has emerged as a promising natural compound with neuroprotective properties. This guide provides an objective comparison of this compound's performance with other neuroprotective agents, supported by available experimental data. We delve into the molecular mechanisms underpinning its effects in neuronal cells, focusing on key signaling pathways, and provide detailed experimental protocols for validation.

Comparative Analysis of Neuroprotective Activity

While direct head-to-head studies comparing this compound with other neuroprotective agents are limited, we can infer its potential efficacy by examining its known mechanisms and comparing them to well-established compounds like Resveratrol and Edaravone.

Antioxidant Capacity

Oxidative stress is a major contributor to neuronal damage in various neurodegenerative diseases. This compound exhibits significant antioxidant properties, a key mechanism of its neuroprotective effects.

CompoundAssayIC50 ValueReference
This compound DPPH Radical Scavenging13 µM[1]
This compound Superoxide Anion Scavenging32 µM[1]
ResveratrolDPPH Radical Scavenging~25 µMVaries by study
EdaravoneVarious ROS ScavengingPotent scavengerVaries by study

Note: IC50 values can vary between studies due to different experimental conditions.

Key Signaling Pathways in this compound-Mediated Neuroprotection

Experimental evidence suggests that this compound exerts its neuroprotective effects through the modulation of several critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for promoting cell survival and inhibiting apoptosis. Studies on Bergenin, the parent compound of this compound, indicate that it can activate this pathway, leading to the downstream phosphorylation of Akt. Activated Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins, thereby promoting neuronal survival.

Sirt1/FOXO3a/NF-κB Signaling Pathway

Sirtuin 1 (Sirt1), a NAD+-dependent deacetylase, plays a vital role in cellular stress resistance and longevity. Bergenin has been shown to activate Sirt1. Activated Sirt1 can deacetylate and activate Forkhead box O3 (FOXO3a), a transcription factor that upregulates antioxidant enzymes. Furthermore, Sirt1 activation can inhibit the pro-inflammatory NF-κB signaling pathway, reducing the expression of inflammatory cytokines that contribute to neuronal damage.

Nrf2/ARE Signaling Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. While direct evidence for this compound is still emerging, many natural polyphenols with structures similar to this compound are known activators of the Nrf2 pathway.

Visualizing the Mechanism of Action

To illustrate the intricate signaling networks involved in this compound's neuroprotective effects, the following diagrams were generated using the Graphviz DOT language.

Norbergenin_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Inhibits NeuronalSurvival Neuronal Survival pAkt->NeuronalSurvival Promotes

This compound activates the PI3K/Akt pathway, promoting neuronal survival.

Norbergenin_Sirt1_Pathway This compound This compound Sirt1 Sirt1 This compound->Sirt1 Activates FOXO3a FOXO3a Sirt1->FOXO3a Activates NFkB NF-κB Sirt1->NFkB Inhibits AntioxidantEnzymes Antioxidant Enzymes FOXO3a->AntioxidantEnzymes Inflammation Inflammation NFkB->Inflammation Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection Inflammation->Neuroprotection

This compound modulates the Sirt1/FOXO3a/NF-κB signaling cascade.

Norbergenin_Nrf2_Pathway This compound This compound OxidativeStress Oxidative Stress This compound->OxidativeStress Nrf2 Nrf2 OxidativeStress->Nrf2 Nrf2_nuc Nrf2 (Nuclear) Nrf2->Nrf2_nuc Translocates Keap1 Keap1 Keap1->Nrf2 Inhibits ARE ARE Nrf2_nuc->ARE Binds AntioxidantGenes Antioxidant Genes ARE->AntioxidantGenes Activates Transcription CellularProtection Cellular Protection AntioxidantGenes->CellularProtection

Proposed activation of the Nrf2/ARE pathway by this compound.

Experimental Protocols for Validating Mechanism of Action

To validate the proposed mechanisms of this compound in neuronal cells, the following experimental protocols are recommended.

Neuronal Cell Culture and Treatment
  • Cell Lines: Human neuroblastoma (SH-SY5Y) or mouse hippocampal (HT22) cell lines are suitable models. Primary cortical neurons can also be used for more physiologically relevant data.

  • Culture Conditions: Culture cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours) prior to inducing neuronal damage.

  • Induction of Neuronal Damage: Introduce an insult such as glutamate (excitotoxicity), hydrogen peroxide (H2O2, oxidative stress), or amyloid-beta (Aβ) peptides to model neurodegenerative conditions.

Cell Viability Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.

    • After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

    • Collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate with primary antibodies against total and phosphorylated forms of Akt, Sirt1, Nrf2 (for nuclear and cytoplasmic fractions), and β-actin (as a loading control) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Data Acquisition cluster_analysis Analysis & Validation Culture Neuronal Cell Culture Treatment This compound Treatment Culture->Treatment Insult Induce Neuronal Damage Treatment->Insult Viability Cell Viability Assays (MTT, LDH) Insult->Viability WesternBlot Western Blot Analysis Insult->WesternBlot DataAnalysis Quantitative Data Analysis Viability->DataAnalysis WesternBlot->DataAnalysis Mechanism Mechanism Validation DataAnalysis->Mechanism

A generalized experimental workflow for validating this compound's mechanism of action.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent, primarily through its antioxidant properties and its ability to modulate key cell survival and anti-inflammatory signaling pathways. While further direct comparative studies are warranted, the existing data on its mechanism of action provide a strong foundation for its continued investigation in the context of neurodegenerative diseases. The experimental protocols outlined in this guide offer a robust framework for researchers to validate and expand upon our current understanding of this compound's therapeutic promise.

References

Navigating the Uncharted Proteome: The Quest for Norbergenin's Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide to the molecular targets of Norbergenin identified through proteomic approaches remains an unmet scientific pursuit. Despite the compound's recognized therapeutic potential, a comprehensive and comparative analysis of its direct protein interactions using high-throughput proteomic techniques has yet to be published in peer-reviewed literature.

This compound, a C-glycoside of 4-O-methyl gallic acid, has garnered interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-arthritic effects.[1] However, the precise molecular mechanisms underlying these therapeutic actions are not fully elucidated. The identification of direct molecular targets is a crucial step in understanding a compound's mechanism of action and for the development of more potent and specific therapeutic agents.

Proteomics offers a powerful and unbiased approach to identify the molecular targets of small molecules like this compound. Techniques such as chemical proteomics, affinity-based protein profiling, and thermal shift assays coupled with mass spectrometry can provide a global view of a compound's interactions within the complex cellular proteome.

Currently, the available research on this compound's molecular interactions is primarily based on in silico computational docking studies and indirect pharmacological assays. For instance, some computational models have explored the binding affinity of this compound and related compounds to cancer-related proteins such as estrogen receptor-α (ER-α), progesterone receptor (PR), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR).[2] Other studies have focused on its inhibitory effects on enzymes like tyrosinase and its ability to modulate signaling pathways, such as the balance of Th1 and Th2 cytokines.[3]

While these studies provide valuable preliminary insights, they do not offer the direct, experimental evidence of protein binding that proteomics can deliver. Without proteomics-based studies, it is not possible to compile a comparison guide with quantitative data on protein binding affinities, detailed experimental protocols for target identification, or to construct signaling pathway diagrams based on direct proteomic evidence.

The Path Forward: Unlocking this compound's Potential with Proteomics

The application of modern proteomic techniques is essential to definitively map the molecular targets of this compound. A typical experimental workflow to achieve this would involve the following key steps:

experimental_workflow cluster_synthesis Probe Synthesis cluster_incubation Target Capture cluster_enrichment Target Enrichment & Identification cluster_validation Target Validation probe_synthesis Synthesis of this compound-based chemical probe cell_culture Cell/Tissue Lysate Preparation incubation Incubation of probe with lysate cell_culture->incubation affinity_purification Affinity Purification of probe-protein complexes incubation->affinity_purification mass_spec Mass Spectrometry Analysis (LC-MS/MS) affinity_purification->mass_spec data_analysis Data Analysis & Target Identification mass_spec->data_analysis western_blot Western Blot data_analysis->western_blot cetsa Cellular Thermal Shift Assay (CETSA) data_analysis->cetsa functional_assays Functional Assays data_analysis->functional_assays

References

Norbergenin: A Comparative Analysis of its Anti-Inflammatory Efficacy Against Standard Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbergenin, a natural C-glucoside of 4-O-methyl gallic acid, has garnered significant interest for its potential anti-inflammatory properties. This guide provides a comprehensive comparison of the efficacy of this compound against standard-of-care anti-inflammatory drugs, namely the non-steroidal anti-inflammatory drug (NSAID) celecoxib and the corticosteroid dexamethasone. The information is compiled from preclinical studies to offer an objective overview supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

I. Comparative Efficacy Data

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and standard drugs from various preclinical models. It is important to note that direct head-to-head in vivo studies comparing this compound with NSAIDs are limited in the current literature. The data presented here is compiled from separate studies and should be interpreted with this consideration.

Table 1: In Vitro Anti-Inflammatory Effects on Macrophages
ParameterCell TypeTreatment & ConcentrationInflammatory StimulusResult (% Inhibition or Change)Source
Nitric Oxide (NO) Production iBMDMsThis compound (50 µM)LPS (200 ng/mL)Significant Inhibition[1][2]
IL-1β mRNA Expression iBMDMsThis compound (50 µM)LPS (200 ng/mL)Significant Inhibition[1]
TNF-α mRNA Expression iBMDMsThis compound (50 µM)LPS (200 ng/mL)Significant Inhibition[1]
IL-6 mRNA Expression iBMDMsThis compound (50 µM)LPS (200 ng/mL)Significant Inhibition[1]
iNOS Protein Expression iBMDMsThis compound (50 µM)LPS (200 ng/mL)Significant Inhibition[1]

iBMDMs: Immortalized Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide; IL: Interleukin; TNF: Tumor Necrosis Factor; iNOS: Inducible Nitric Oxide Synthase.

Table 2: In Vivo Anti-Inflammatory and Anti-arthritic Effects
ParameterAnimal ModelTreatment & DosageResultSource
Paw Swelling Adjuvant-Induced Arthritis (Mice)This compound (5, 10, 20, 40, 80 mg/kg, p.o.)Dose-dependent inhibition of pro-inflammatory Th1 cytokines (IL-2, IFN-γ, TNF-α) and potentiation of anti-inflammatory Th2 cytokines (IL-4, IL-5). This compound was more effective than bergenin at similar dose levels.[3]
Airway Epithelium Morphometry & BALF White Blood Cell Count Chronic Bronchitis (Rats)Bergenin (87 mg/kg, p.o.) vs. Dexamethasone (0.2 mg/kg, p.o.)Both suppressed inflammatory cell infiltration, inhibited mucus secretion, and reduced white blood cells in BALF.[4]
Cartilage Degeneration (OARSI Score) Osteoarthritis (Rats)Celecoxib (single intra-articular injection) vs. PlaceboSignificantly reduced cartilage degeneration.
Pro-inflammatory Cytokines (TNF-α, IL-6) LPS-Induced Endotoxemia (Mice)Dexamethasone (5 mg/kg, p.o.) vs. LPS onlySignificantly reduced serum concentrations of TNF-α and IL-6.

p.o.: per os (by mouth); BALF: Bronchoalveolar Lavage Fluid; OARSI: Osteoarthritis Research Society International.

II. Mechanistic Insights: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. In contrast, standard anti-inflammatory drugs have well-defined and distinct mechanisms of action.

This compound's Multi-Targeted Approach

This compound has been shown to inhibit the activation of several crucial pro-inflammatory signaling pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: this compound suppresses the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit. This, in turn, inhibits the transcription of various pro-inflammatory genes, including those for cytokines and iNOS.[1][2]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: this compound inhibits the phosphorylation of key MAPK proteins, including p38, JNK, and ERK. These kinases are upstream regulators of various transcription factors, including AP-1, which also plays a role in inflammation.[1][2]

  • STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: this compound has been observed to suppress the activation of STAT3, another transcription factor involved in inflammatory responses.[1][2]

Figure 1: this compound's inhibitory action on inflammatory signaling pathways.
Standard Anti-Inflammatory Drug Mechanisms

  • NSAIDs (e.g., Celecoxib): Primarily act by inhibiting cyclooxygenase (COX) enzymes. Celecoxib is a selective COX-2 inhibitor. COX-2 is an inducible enzyme that synthesizes prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.

  • Corticosteroids (e.g., Dexamethasone): These drugs have a broad anti-inflammatory effect. They bind to glucocorticoid receptors in the cytoplasm. The activated receptor complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory proteins, including cytokines and chemokines. Dexamethasone also inhibits the NF-κB signaling pathway.

G cluster_nsaid NSAID (Celecoxib) Mechanism cluster_corticosteroid Corticosteroid (Dexamethasone) Mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Celecoxib Celecoxib Celecoxib->COX2 inhibits Dexamethasone Dexamethasone GR_c Glucocorticoid Receptor (GR) Dexamethasone->GR_c binds GR_n Activated GR Complex GR_c->GR_n translocates to nucleus Anti_inflammatory_genes Anti-inflammatory Gene Transcription GR_n->Anti_inflammatory_genes upregulates Pro_inflammatory_genes Pro-inflammatory Gene Transcription GR_n->Pro_inflammatory_genes downregulates

Figure 2: Mechanisms of action for Celecoxib and Dexamethasone.

III. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

In Vitro Model: LPS-Induced Inflammation in Macrophages (this compound)
  • Cell Culture: Immortalized bone marrow-derived macrophages (iBMDMs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin.

  • Treatment: Cells are pre-treated with this compound (e.g., 50 µM) for 1 hour.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli is added to the cell culture medium (e.g., at 200 ng/mL) to induce an inflammatory response.

  • Incubation: Cells are incubated for a specified period (e.g., 8 hours for cytokine mRNA analysis).

  • Endpoint Measurement:

    • Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

    • Cytokine and iNOS Expression: mRNA levels of IL-1β, TNF-α, IL-6, and iNOS are quantified using real-time quantitative polymerase chain reaction (RT-qPCR). Protein levels can be measured by ELISA or Western blot.

    • Signaling Protein Phosphorylation: Levels of phosphorylated and total NF-κB, IκBα, p38, JNK, ERK, and STAT3 are determined by Western blotting to assess pathway activation.[1][2]

G cluster_workflow In Vitro Experimental Workflow: this compound in Macrophages cluster_analysis Analysis start Start culture Culture iBMDMs start->culture pretreat Pre-treat with This compound (1h) culture->pretreat stimulate Stimulate with LPS (8h) pretreat->stimulate harvest Harvest Cells & Supernatant stimulate->harvest analysis Endpoint Analysis harvest->analysis griess Griess Assay (NO) analysis->griess rtqpcr RT-qPCR (mRNA) analysis->rtqpcr elisa ELISA/Western Blot (Protein) analysis->elisa end End

Figure 3: Workflow for in vitro evaluation of this compound.
In Vivo Model: Chronic Bronchitis in Rats (Bergenin vs. Dexamethasone)

  • Animals: Male Sprague-Dawley rats.

  • Induction of Chronic Bronchitis: Animals are exposed to tobacco smoke for 1 hour daily for 28 days.

  • Treatment: Bergenin (87 mg/kg) or dexamethasone (0.2 mg/kg) is administered orally once daily, 3 hours after smoke exposure. A control group receives water.

  • Endpoint Measurement:

    • Airway Histology: Morphometric analysis of the airway epithelium is performed to assess inflammation and mucus secretion.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: The total and differential white blood cell counts in the BALF are determined to quantify inflammatory cell infiltration.[4]

In Vivo Model: Osteoarthritis in Rats (Celecoxib)
  • Animals: Male Lewis rats.

  • Induction of Osteoarthritis (OA): OA is surgically induced in the right knee by anterior cruciate ligament transection and partial medial meniscectomy.

  • Treatment: Four weeks post-surgery, a single intra-articular injection of celecoxib or saline (placebo) is administered into the knee joint.

  • Endpoint Measurement:

    • Histopathology: After a set period (e.g., 12 weeks post-injection), the knee joints are harvested, sectioned, and stained. Cartilage degeneration is scored using the Osteoarthritis Research Society International (OARSI) histopathology grading system.

In Vivo Model: LPS-Induced Endotoxemia in Mice (Dexamethasone)
  • Animals: Male C57BL/6 mice.

  • Induction of Endotoxemia: A single intraperitoneal injection of LPS (e.g., 10 mg/kg) is administered.

  • Treatment: Dexamethasone (e.g., 5 mg/kg) is administered orally daily, starting 24 hours before the LPS challenge and continuing for 5 days after.

  • Endpoint Measurement:

    • Survival: Mortality is monitored over a defined period (e.g., 6 days).

    • Serum Cytokine Levels: Blood samples are collected (e.g., 4 hours post-LPS), and serum concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified by ELISA.

IV. Conclusion

This compound demonstrates significant anti-inflammatory potential through the modulation of multiple key signaling pathways, including NF-κB, MAPKs, and STAT3. In vitro and in vivo studies indicate its ability to reduce the production of pro-inflammatory mediators.

Further research, particularly well-designed in vivo studies directly comparing this compound with standard NSAIDs and corticosteroids in relevant disease models, is warranted to fully elucidate its therapeutic potential and establish its position in the anti-inflammatory drug landscape. Such studies should focus on dose-response relationships and long-term safety profiles to provide a comprehensive assessment for drug development professionals.

References

The In Silico Potential of Norbergenin: A Comparative Look at a Promising Natural Compound

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Norbergenin, a demethylated derivative of Bergenin, has emerged as a compound of significant interest due to its enhanced antioxidant and anti-inflammatory properties. While experimental studies have begun to uncover its mechanisms of action, comprehensive computational docking studies on this compound remain limited. This guide provides a comparative analysis based on the available data for its parent compound, Bergenin, to extrapolate the potential of this compound and to outline a path for future in silico research.

Comparative Analysis of Binding Affinities: Bergenin as a Proxy for this compound

Due to a scarcity of published computational docking studies specifically targeting this compound, we present a summary of the binding affinities of its parent compound, Bergenin, against various protein targets. These findings offer valuable insights into the potential interactions of this compound, given their structural similarities. The primary difference between the two compounds is the presence of a methyl group on the gallic acid moiety of Bergenin, which is absent in this compound. This difference may influence binding interactions and affinity.

Target Protein ClassSpecific Target(s)Ligand(s) for ComparisonBinding Affinity (kcal/mol)Computational Method
Antioxidant Enzymes Superoxide Dismutase (SOD), Glutathione Peroxidase (GPX)Bergenin, 11-O-galloylbergenin, Ascorbic acidBergenin: -7.0 (SOD), -6.5 (GPX); 11-O-galloylbergenin: -9.1 (SOD), -7.6 (GPX)AutoDock Vina
Demyelination-Associated Proteins Nogo-A, NgR1BergeninDocking Score: 25.578 (Nogo-A)Discovery Studio (LigandFit)
Cancer-Related Proteins B-cell lymphoma 2 (Bcl-2)Bergenin derivativesNot specified in kcal/molMolecular Docking
Melanin Synthesis-Related Proteins mTORC1, MITF, TYRBergenin, ArbutinNot specified in kcal/molMolecular Docking
Breast Cancer-Related Proteins SRC, PIK3R1, AKT1, HRASBergeninNot specified in Glide scoreMolecular Docking (Glide)

Experimental Protocols in Computational Docking

The methodologies employed in the cited studies for Bergenin provide a framework for potential in silico analyses of this compound.

Molecular Docking with AutoDock Vina

A common protocol for performing molecular docking using AutoDock Vina involves the following steps:

  • Protein and Ligand Preparation: The three-dimensional structures of the target proteins are obtained from the Protein Data Bank (PDB). Water molecules and existing ligands are typically removed. The structures of the ligands, such as this compound and its comparators, are retrieved from databases like PubChem or synthesized in silico. Both protein and ligand files are converted to the PDBQT format, which includes atomic charges and atom-type definitions.

  • Grid Box Definition: A grid box is centered on the active site of the target protein. The dimensions of the grid are set to encompass the entire binding pocket, allowing the ligand to move freely within that space.

  • Docking Simulation: AutoDock Vina is used to perform the docking. It employs a Lamarckian genetic algorithm to explore different conformations of the ligand within the defined grid box and to predict the best binding mode.

  • Analysis of Results: The results are analyzed based on the binding energy (in kcal/mol), with more negative values indicating a higher binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized using software like Discovery Studio or PyMOL.

Molecular Docking with Discovery Studio

The LigandFit module within Discovery Studio is another tool used for docking studies. The general workflow includes:

  • Receptor and Ligand Preparation: The protein structure is imported, and the binding site is identified, often based on a co-crystallized ligand or through cavity detection algorithms. The ligand structures are prepared and optimized.

  • Docking and Scoring: The LigandFit algorithm generates multiple conformations of the ligand and docks them into the defined active site. The poses are then scored using various scoring functions, such as Dock Score, which is a force-field-based scoring function.

  • Pose Selection and Interaction Analysis: The pose with the best score is selected for further analysis of the interactions with the active site residues.

Signaling Pathways and Experimental Workflows

Experimentally Determined Anti-Inflammatory Signaling of this compound

Recent experimental studies have elucidated the anti-inflammatory mechanism of this compound. It has been shown to inhibit the activation of key signaling pathways in macrophages, namely NF-κB, MAPK, and STAT3. Furthermore, this compound can block the metabolic reprogramming that occurs in activated macrophages.[1][2]

Norbergenin_Anti_inflammatory_Pathway cluster_pathways Intracellular Signaling LPS LPS TLR TLR2 LPS->TLR NFkB NF-κB Activation TLR->NFkB MAPK MAPK Activation TLR->MAPK STAT3 STAT3 Activation TLR->STAT3 Metabolic_Reprogramming Metabolic Reprogramming (Glycolysis, OXPHOS) TLR->Metabolic_Reprogramming This compound This compound This compound->NFkB This compound->MAPK This compound->STAT3 This compound->Metabolic_Reprogramming Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (NO, IL-1β, TNF-α, IL-6, iNOS) NFkB->Pro_inflammatory_Cytokines MAPK->Pro_inflammatory_Cytokines STAT3->Pro_inflammatory_Cytokines Metabolic_Reprogramming->Pro_inflammatory_Cytokines

This compound's anti-inflammatory signaling pathway.

General Workflow for Computational Docking Studies

The process of conducting a computational docking study follows a structured workflow, from initial target and ligand selection to the final analysis of the results.

Docking_Workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis Target_Selection Target Protein Selection (from PDB) Preparation_Step Prepare Protein and Ligand Files (Add charges, convert to PDBQT) Target_Selection->Preparation_Step Ligand_Selection Ligand Selection (e.g., this compound, Comparators) Ligand_Selection->Preparation_Step Grid_Definition Define Grid Box (around active site) Preparation_Step->Grid_Definition Docking_Execution Execute Docking (e.g., AutoDock Vina) Grid_Definition->Docking_Execution Pose_Analysis Analyze Docking Poses (Binding Energy, RMSD) Docking_Execution->Pose_Analysis Interaction_Analysis Visualize and Analyze Interactions (Hydrogen bonds, Hydrophobic interactions) Pose_Analysis->Interaction_Analysis

References

A Comparative Guide to the In Vitro Activity of Norbergenin Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Norbergenin, a natural C-glycoside of 4-O-methyl gallic acid, has garnered increasing interest within the scientific community for its potential therapeutic applications. As the O-demethylated derivative of the more extensively studied Bergenin, this compound presents a unique profile of biological activities. This guide provides a comprehensive cross-validation of this compound's activity in various cell lines, offering a comparative analysis of its anti-inflammatory, neuroprotective, and anti-cancer effects. The information herein is supported by experimental data to aid researchers in their exploration of this promising natural compound.

Comparative Analysis of this compound's Bioactivity

This compound has demonstrated a range of biological effects, with current research highlighting its anti-inflammatory, neuroprotective, and antioxidant properties. The following tables summarize the quantitative data available on its activity in different cell lines.

Cell Line Cell Type Assay Endpoint IC50 / Effect Reference
iBMDMsImmortalized Bone Marrow-Derived MacrophagesGriess Assay, ELISA, Western BlotInhibition of NO, TNFα, IL-1β, IL-6, iNOS production50 µM showed significant inhibition
BMDMsBone Marrow-Derived MacrophagesqPCRInhibition of Il1β, Tnfα, Il6, and Nos2 mRNA50 µM showed significant inhibition
SH-SY5YHuman NeuroblastomaMTT AssayNeuroprotection against Aβ-induced toxicityTreatment with this compound increased cell viability[1]
PC-12Rat Adrenal PheochromocytomaMTT AssayNeuroprotection against 6-OHDA-induced toxicityTreatment with this compound increased cell viability[1]
N/AN/ADPPH radical scavenging assayAntioxidant ActivityIC50: 13 µM[2]
N/AN/ASuperoxide anion scavenging assayAntioxidant ActivityIC50: 32 µM[2]

Cross-Validation with Bergenin: A Look at a Close Analog

Given the limited availability of extensive quantitative data for this compound's anti-cancer activity, a comparison with its parent compound, Bergenin, can provide valuable insights. Bergenin has been more widely studied for its anti-proliferative effects across a range of cancer cell lines.

Cell Line Cancer Type Bergenin IC50 Reference
HeLaCervical Cancer15 µM[3]
HCerEpiCNormal Cervical Cells75 µM[3]
HCT116Colorectal Cancer>50% viability reduction at 60 µM after 72h[1]
HT29Colorectal Cancer>50% viability reduction at 60 µM after 72h[1]
SW620Colorectal Cancer>50% viability reduction at 60 µM after 72h[1]
U87, U251, U118GlioblastomaLower than Temozolomide (specific value not provided)[3]
MCF-7Breast Cancer135.06 µg/mL[4]

Note: The data for Bergenin is provided for comparative purposes and to highlight the potential areas for future investigation into this compound's anti-cancer properties.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects through the modulation of key signaling pathways involved in inflammation and cellular stress responses.

Anti-inflammatory Signaling

In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been demonstrated to inhibit the activation of several pro-inflammatory signaling cascades.[5] This includes the suppression of:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: this compound inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: this compound reduces the phosphorylation of key MAPK proteins, including p38, JNK, and ERK.

  • STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: this compound treatment leads to a decrease in the phosphorylation of STAT3.

Below is a graphical representation of the signaling pathways inhibited by this compound in macrophages.

Norbergenin_Anti_Inflammatory_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_STAT3 STAT3 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IKK IKK TLR4->IKK STAT3 STAT3 TLR4->STAT3 This compound This compound This compound->p38 This compound->JNK This compound->ERK This compound->IKK This compound->STAT3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p38->Cytokines JNK->Cytokines ERK->Cytokines IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocation NFkB_nuc->Cytokines pSTAT3 p-STAT3 STAT3->pSTAT3 P pSTAT3->Cytokines

This compound's inhibition of inflammatory pathways.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the activity of this compound.

Cell Viability and Proliferation Assays (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated using non-linear regression analysis.

Western Blotting

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Cells are treated with this compound and then lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric).

  • Analysis: The protein bands are visualized and quantified using an imaging system.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

Flow cytometry is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. Annexin V/Propidium Iodide (PI) staining is a common method to detect apoptotic cells.

  • Cell Treatment and Harvesting: Cells are treated with this compound, then harvested and washed.

  • Staining: Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture MTT MTT Assay (Viability/IC50) Cell_Culture->MTT Western Western Blot (Protein Expression) Cell_Culture->Western Flow Flow Cytometry (Apoptosis) Cell_Culture->Flow Norbergenin_Prep This compound Preparation Norbergenin_Prep->MTT Norbergenin_Prep->Western Norbergenin_Prep->Flow Data_Analysis Quantitative Analysis (IC50, % Inhibition) MTT->Data_Analysis Pathway_Analysis Signaling Pathway Elucidation Western->Pathway_Analysis Flow->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Pathway_Analysis->Conclusion

In Vitro evaluation workflow for this compound.

Conclusion and Future Directions

The available data indicates that this compound is a bioactive compound with significant anti-inflammatory and neuroprotective effects. Its ability to modulate key signaling pathways such as NF-κB, MAPK, and STAT3 underscores its therapeutic potential. While direct quantitative data on its anti-cancer activity across a wide range of cell lines is still emerging, the comparative data from its analog, Bergenin, suggests that this is a promising area for future research. Further studies are warranted to elucidate the full spectrum of this compound's activity, particularly its anti-proliferative and cytotoxic effects in various cancer models, to fully realize its potential in drug discovery and development.

References

A Comparative Guide to the Structure-Activity Relationships of Norbergenin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Norbergenin, the O-demethylated form of bergenin, serves as a foundational structure for a diverse array of derivatives with significant therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, focusing on their antioxidant, neuroprotective, anti-inflammatory, and α-glucosidase inhibitory activities. The information presented herein is supported by quantitative experimental data and detailed methodologies to aid in the advancement of drug discovery and development.

Quantitative Data Summary

The biological activities of this compound and its derivatives are profoundly influenced by substitutions on the core scaffold. The following tables summarize the quantitative data from various studies, highlighting key structural modifications and their impact on potency.

Table 1: Antioxidant Activity of this compound Derivatives
CompoundModificationAssayIC50 (µM)Reference
This compound -DPPH Radical Scavenging13[1]
Superoxide Anion Scavenging32[1]
This compound 11-caproate Esterification at C11 with caproic acidDPPH Radical ScavengingMore potent than catechin[1]
Methylated this compound Methylation at 9-OHDPPH Radical Scavenging921[2][3]

Key SAR Insights for Antioxidant Activity:

  • The free phenolic hydroxyl groups are crucial for antioxidant activity. Methylation of the 9-OH group drastically reduces the radical scavenging capacity.[2][3]

  • Esterification of the hydroxyl groups on the sugar moiety, particularly at the C11 position, with fatty acids can significantly enhance antioxidant activity.[1]

Table 2: Neuroprotective Activity of this compound Derivatives
CompoundModificationAssayEffective ConcentrationReference
This compound 11-caproate Esterification at C11 with caproic acidPrevention of neuronal death in rat cortical neurons10 µM[1]
This compound -Neuroprotection against β-amyloid induced toxicity in SH-SY5Y cells0-50 µM[4]

Key SAR Insights for Neuroprotective Activity:

  • The neuroprotective effects of this compound derivatives are closely linked to their antioxidant properties.[1]

  • Increasing the lipophilicity through esterification, as seen with the caproate ester, appears to be a viable strategy for enhancing neuroprotective potency.[1]

Table 3: Anti-inflammatory and Immunomodulatory Activity of this compound and Related Derivatives
CompoundModificationAssayIC50 / Effective DoseReference
This compound -Inhibition of pro-inflammatory cytokines (IL-2, IFN-γ, TNF-α) in adjuvant-induced arthritic mice5-80 mg/kg (in vivo)[5]
Bergenin Derivative 7 Alkylation with n-hexyl group on phenolic hydroxyls and modification at C4Inhibition of mouse splenocyte proliferation3.52 µM[6]
Bergenin Derivative 13 Alkylation with n-heptyl group on phenolic hydroxyls and modification at C4Inhibition of mouse splenocyte proliferation5.39 µM[6]

Key SAR Insights for Anti-inflammatory and Immunomodulatory Activity:

  • This compound demonstrates potent in vivo anti-arthritic activity by modulating cytokine production.[5]

  • For bergenin derivatives, which share the same core, increasing hydrophobicity through alkylation of the phenolic hydroxyl groups enhances immunosuppressive activity.[6] The configuration of the C4 hydroxyl group is also important.[6]

Table 4: α-Glucosidase Inhibitory Activity of Bergenin Derivatives
CompoundModificationAssayIC50 (µM)Reference
11-O-(3',4'-dimethoxybenzoyl)-bergenin Esterification at C11 with 3',4'-dimethoxybenzoic acidα-Glucosidase Inhibition (yeast)Potent inhibition[7]

Key SAR Insights for α-Glucosidase Inhibitory Activity:

  • While specific data for this compound derivatives is limited, studies on bergenin suggest that esterification of the C11 hydroxyl group with substituted benzoic acids can lead to potent α-glucosidase inhibitors.[7] The substitution pattern on the benzoyl moiety is a key determinant of activity.[7]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases.[8]

  • Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).[9][10]

  • Procedure:

    • A specific volume of the test compound solution is mixed with the DPPH working solution.[9]

    • The reaction mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).[8]

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.[10]

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.[8]

    • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

Superoxide Anion Radical Scavenging Assay

This assay measures the ability of a compound to scavenge superoxide radicals.

  • Principle: Superoxide anions are generated in a reaction system (e.g., xanthine and xanthine oxidase), and the scavenging activity is determined by the inhibition of the reduction of a detector molecule like nitroblue tetrazolium (NBT).[11][12]

  • Reagents: Xanthine, xanthine oxidase, NBT, and test compound solutions.[11]

  • Procedure:

    • The reaction mixture containing the test sample at different concentrations is prepared.

    • The reaction is initiated by adding the enzyme (xanthine oxidase).

    • The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.[11]

    • The absorbance is measured at a specific wavelength (e.g., 560 nm).[12]

    • The percentage of inhibition of superoxide anion generation is calculated, and the IC50 value is determined.

Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate.

  • Principle: Primary neuronal cultures are exposed to a neurotoxic concentration of glutamate. The neuroprotective effect of a test compound is assessed by measuring cell viability.[13][14]

  • Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured.[15]

  • Procedure:

    • Cultured neurons are pre-incubated with the test compound at various concentrations for a specific duration (e.g., 24 hours).[13]

    • Glutamate is then added to the culture medium to induce excitotoxicity.[14]

    • After a further incubation period (e.g., 24 hours), cell viability is assessed using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.[13]

    • Increased cell viability or decreased LDH release in the presence of the test compound indicates a neuroprotective effect.

Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay determines the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Principle: Macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of NO. The amount of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.[16][17]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.[18]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.[19]

    • The cells are then pre-treated with various concentrations of the test compound for a certain period (e.g., 1 hour).[20]

    • LPS (e.g., 1 µg/mL) is added to stimulate the cells, and they are incubated for a further 24 hours.[19]

    • The culture supernatant is collected, and an equal volume of Griess reagent is added.[17]

    • After a short incubation at room temperature, the absorbance is measured at around 540 nm.[17]

    • The concentration of nitrite is determined from a sodium nitrite standard curve, and the percentage of NO inhibition is calculated.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Experimental Workflow for Anti-inflammatory Screening

The following diagram illustrates a typical workflow for screening compounds for anti-inflammatory activity.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis raw_cells RAW 264.7 Macrophages seeding Seed cells in 96-well plates raw_cells->seeding pretreatment Pre-treat with this compound Derivatives seeding->pretreatment lps_stimulation Stimulate with LPS pretreatment->lps_stimulation supernatant Collect Supernatant lps_stimulation->supernatant griess_reagent Add Griess Reagent supernatant->griess_reagent absorbance Measure Absorbance at 540 nm griess_reagent->absorbance calculation Calculate % NO Inhibition absorbance->calculation ic50 Determine IC50 calculation->ic50

Caption: Workflow for assessing the anti-inflammatory activity of this compound derivatives.

NF-κB Signaling Pathway in Inflammation

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[20][21]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes induces transcription LPS LPS LPS->TLR4 activates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway in Neuroprotection

The PI3K/Akt pathway is a key signaling cascade involved in promoting neuronal survival and is a potential target for the neuroprotective effects of various compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates Apoptosis_Inhib Inhibition of Apoptosis Akt->Apoptosis_Inhib Cell_Survival Promotion of Cell Survival Akt->Cell_Survival Norbergenin_Deriv This compound Derivatives Norbergenin_Deriv->Akt potentially activates GrowthFactor Growth Factor GrowthFactor->Receptor binds

Caption: Potential modulation of the PI3K/Akt neuroprotective pathway by this compound derivatives.

References

Unveiling the Neuroprotective Potential of Norbergenin: A Comparative Analysis in Multiple Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Norbergenin, an O-demethylated derivative of bergenin, is emerging as a potent neuroprotective agent with significant therapeutic promise for a spectrum of neurodegenerative and neurological disorders. Its enhanced antioxidant activity compared to its parent compound, bergenin, positions it as a compelling candidate for further investigation. This guide provides a comprehensive comparison of this compound's efficacy in preclinical models of Alzheimer's disease, Parkinson's disease, and ischemic stroke, juxtaposed with data from established alternative neuroprotective agents. Detailed experimental methodologies and visualizations of key signaling pathways are presented to facilitate a deeper understanding of its mechanisms of action and to guide future research endeavors.

Comparative Efficacy of this compound and Alternative Neuroprotective Agents

The following tables summarize the quantitative data on the neuroprotective effects of this compound (and its parent compound, Bergenin) alongside other well-studied neuroprotective agents in various disease models. It is important to note that these data are compiled from different studies and do not represent head-to-head comparisons.

Table 1: Neuroprotective Effects in Alzheimer's Disease Models

CompoundModelDosageKey FindingsReference
This compound AlCl₃-induced cognitive deficit in rats5 & 10 mg/kgAverted the increase in TBARS, NO, and AChE levels. Averted upregulation of Aβ₁₋₄₁, p-Tau, caspase-3, and Bax, and downregulation of Akt, p-CREB, SOD1, and Bcl-2.[1][1]
Bergenin Streptozotocin (STZ)-induced AD in rats20, 40 & 80 mg/kg (p.o.)Significantly ameliorated behavioral deficits, inhibited AChE and BuChE activity, and increased GSH levels. At 80 mg/kg, significantly reduced Aβ₁₋₄₂ and p-tau levels.[2][3][2][3]
Curcumin Various AD modelsVariesReduces Aβ plaques, inhibits neuroinflammation, and possesses antioxidant properties.[4][4]
Resveratrol Various AD modelsVariesPromotes non-amyloidogenic cleavage of amyloid precursor protein, enhances Aβ clearance, and reduces neuronal damage.[5][6][7][5][6][7]

Table 2: Neuroprotective Effects in Parkinson's Disease Models

CompoundModelDosageKey FindingsReference
Bergenin MPTP-induced Parkinson's in miceNot specified in abstractAttenuated motor deficits, apoptosis of neurons, and inflammation. Activated the PI3K/Akt signaling pathway.[8]
Resveratrol MPTP-induced Parkinson's in miceVariesDecreases glial activation and levels of IL-1β, IL-6, and TNF-α. Activates the AMPK-SIRT1-autophagy pathway.[5][9][5][9]
Curcumin Animal models of PDVariesProtects dopaminergic neurons and mitigates oxidative stress.[10][10]

Table 3: Neuroprotective Effects in Ischemic Stroke Models

CompoundModelDosageKey FindingsReference
Bergenin MCAO in mice10, 20 & 40 mg/kg (i.p.)Significantly improved cognitive, learning, and motor functions. Reduced brain edema, inflammatory factors, and oxidative stress mediators. Suppressed neuronal apoptosis.[11][11]
Edaravone Acute noncardioembolic ischemic stroke in humans30 mg, twice daily for 14 daysShowed non-inferiority to ozagrel in improving functional outcomes (modified Rankin Scale score).[12] 72% of patients had favorable outcomes (MRS ≤2) at 90 days compared to 40% in the placebo group.[13][12][13]
Edaravone Dexborneol Acute ischemic stroke in humansMedium (37.5 mg) & High (62.5 mg) dosesShowed a higher percentage of patients with good functional outcomes (mRS ≤1 at 90 days) compared to edaravone alone.[3][14][3][14]

Experimental Protocols

Detailed methodologies for the key experimental models cited are provided below to aid in the replication and extension of these findings.

Streptozotocin (STZ)-Induced Alzheimer's Disease Model in Rats
  • Objective: To induce a sporadic model of Alzheimer's disease characterized by cognitive deficits and AD-like pathology.

  • Animals: Male Wistar rats.

  • Procedure:

    • Anesthetize the rats.

    • Administer a single bilateral intracerebroventricular (ICV) injection of STZ (e.g., 3 mg/kg).[15][16][17]

    • The vehicle for STZ is typically artificial cerebrospinal fluid or citrate buffer.

    • Allow the animals to recover for a specified period (e.g., 28 days) for the pathology to develop.

  • This compound/Bergenin Administration:

    • Administer this compound or Bergenin orally (p.o.) or intraperitoneally (i.p.) at the desired doses (e.g., 20, 40, 80 mg/kg for Bergenin) daily for the specified duration of the study.[2][3]

  • Outcome Measures:

    • Behavioral tests (e.g., Morris water maze, Y-maze) to assess cognitive function.

    • Biochemical analysis of brain tissue for levels of Aβ₁₋₄₂, p-tau, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and oxidative stress markers (e.g., GSH, TBARS, NO).

    • Histopathological examination of brain sections.

MPTP-Induced Parkinson's Disease Model in Mice
  • Objective: To model Parkinson's disease through the selective destruction of dopaminergic neurons.

  • Animals: Male C57BL/6 mice are commonly used due to their sensitivity to MPTP.

  • Procedure:

    • Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal (i.p.) injection.

    • Common dosing regimens include a subacute model of 20 mg/kg MPTP-HCl i.p. once daily for 4 days.[18][19][20]

    • Strict safety protocols must be followed due to the neurotoxicity of MPTP.

  • This compound/Bergenin Administration:

    • Administer this compound or Bergenin at the desired doses prior to or concurrently with MPTP administration. The exact timing and route would be determined by the study design.

  • Outcome Measures:

    • Behavioral tests to assess motor function (e.g., rotarod test, pole test).

    • Immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum to quantify dopaminergic neuron loss.

    • Measurement of dopamine and its metabolites in the striatum via HPLC.

    • Analysis of inflammatory markers and apoptotic proteins in brain tissue.

Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke in Mice
  • Objective: To mimic focal cerebral ischemia.

  • Animals: Male mice.

  • Procedure:

    • Anesthetize the mouse and make a midline neck incision.

    • Isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a filament (e.g., a silicone-coated monofilament) into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[4][21][22]

    • The occlusion can be transient (e.g., 60 minutes) or permanent. For transient MCAO, the filament is withdrawn to allow reperfusion.

  • This compound/Bergenin Administration:

    • Administer Bergenin intraperitoneally (i.p.) at varying concentrations (e.g., 10, 20, and 40 mg/kg) at the time of reperfusion or as a pre-treatment.[11]

  • Outcome Measures:

    • Neurological deficit scoring to assess functional impairment.

    • Measurement of infarct volume using TTC staining of brain slices.

    • Assessment of brain edema.

    • Analysis of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), oxidative stress markers (e.g., SOD, MDA), and apoptotic markers in the ischemic brain tissue.

Signaling Pathways and Mechanisms of Action

This compound and Bergenin exert their neuroprotective effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Norbergenin_Signaling_Pathways cluster_stroke Ischemic Stroke cluster_pd Parkinson's Disease cluster_ad Alzheimer's Disease Norbergenin_S This compound/ Bergenin SIRT1_S SIRT1 Norbergenin_S->SIRT1_S Activates FOXO3a_S FOXO3a SIRT1_S->FOXO3a_S Activates NFkB_S NF-κB SIRT1_S->NFkB_S Inhibits (Deacetylation) OxidativeStress_S Oxidative Stress (↓ MDA, ↑ SOD) FOXO3a_S->OxidativeStress_S Inflammation_S Neuroinflammation (↓ TNF-α, IL-1β, IL-6) NFkB_S->Inflammation_S Apoptosis_S Neuronal Apoptosis (↓) Inflammation_S->Apoptosis_S OxidativeStress_S->Apoptosis_S Neuroprotection_S Neuroprotection Norbergenin_P This compound/ Bergenin PI3K_P PI3K Norbergenin_P->PI3K_P Activates Akt_P Akt PI3K_P->Akt_P NeuronalSurvival_P Neuronal Survival (↑) Akt_P->NeuronalSurvival_P Inflammation_P Neuroinflammation (↓) Akt_P->Inflammation_P Neuroprotection_P Neuroprotection Norbergenin_A This compound/ Bergenin Nrf2_A Nrf2 Norbergenin_A->Nrf2_A Activates Abeta_A Aβ Aggregation (↓) Norbergenin_A->Abeta_A pTau_A Tau Hyperphosphorylation (↓) Norbergenin_A->pTau_A ARE_A ARE Nrf2_A->ARE_A Binds to AntioxidantEnzymes_A Antioxidant Enzymes (↑ SOD, GSH) ARE_A->AntioxidantEnzymes_A OxidativeStress_A Oxidative Stress (↓) AntioxidantEnzymes_A->OxidativeStress_A Neuroprotection_A Neuroprotection

Figure 1: Signaling pathways modulated by this compound/Bergenin in different disease models.

Workflow for Preclinical Evaluation of Neuroprotective Agents

The following diagram illustrates a typical workflow for the preclinical assessment of a novel neuroprotective compound like this compound.

Experimental_Workflow cluster_workflow Preclinical Evaluation Workflow start Compound Selection (this compound) in_vitro In Vitro Studies (e.g., cell viability, antioxidant assays) start->in_vitro model_selection Disease Model Selection (Stroke, PD, AD) in_vitro->model_selection in_vivo In Vivo Efficacy Studies (Behavioral & Histological Analysis) model_selection->in_vivo mechanism Mechanism of Action Studies (Signaling Pathway Analysis) in_vivo->mechanism toxicology Toxicology & Safety Studies in_vivo->toxicology pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) in_vivo->pk_pd data_analysis Data Analysis & Interpretation mechanism->data_analysis toxicology->data_analysis pk_pd->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

Figure 2: A generalized workflow for the preclinical evaluation of neuroprotective compounds.

Conclusion and Future Directions

The compiled evidence strongly suggests that this compound is a promising neuroprotective agent with multifaceted mechanisms of action, including potent antioxidant, anti-inflammatory, and anti-apoptotic properties. Its ability to modulate key signaling pathways such as Sirt1/FOXO3a/NF-κB, PI3K/Akt, and Nrf2 across different neurodegenerative and neurological disease models highlights its potential as a broad-spectrum therapeutic.

While the presented data indicates comparable or, in some aspects, potentially superior effects to some existing alternatives, the absence of direct head-to-head comparative studies necessitates further research. Future investigations should focus on:

  • Direct Comparative Studies: Conducting well-controlled preclinical studies that directly compare the efficacy and safety of this compound with other leading neuroprotective candidates like resveratrol, curcumin, and edaravone within the same experimental models.

  • Pharmacokinetic and Bioavailability Studies: Elucidating the pharmacokinetic profile and brain bioavailability of this compound to optimize dosing strategies and enhance its therapeutic potential.

  • Chronic Dosing and Long-term Efficacy: Evaluating the long-term neuroprotective effects and safety of chronic this compound administration in relevant animal models.

  • Exploration of Additional Mechanisms: Investigating other potential mechanisms of action, including its effects on mitochondrial function, protein aggregation, and neurogenesis.

By addressing these key areas, the scientific community can further validate the neuroprotective effects of this compound and pave the way for its potential translation into clinical applications for the treatment of devastating neurological disorders.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.